Boc-Val-Pro-Arg-AMC
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)/t21-,22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOSAUPKTFJBLO-HWBMXIPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Fluorogenic Substrate Boc-Val-Pro-Arg-AMC: Specificity, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Val-Pro-Arg-AMC (t-Butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin). It is designed to serve as a core resource for researchers, scientists, and drug development professionals utilizing this versatile tool for the characterization of trypsin-like serine proteases. This document details the substrate's specificity, presents quantitative kinetic data, and offers detailed experimental protocols for its application in enzyme activity assays and inhibitor screening.
Introduction
This compound is a highly sensitive and specific fluorogenic substrate for a variety of trypsin-like serine proteases.[1][2] Its utility in biochemical and cellular assays stems from the principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is quenched. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the AMC moiety is released, resulting in a significant increase in fluorescence intensity.[3] This fluorescence can be readily quantified, providing a direct measure of enzyme activity. The excitation and emission wavelengths for the released AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[4][5]
Substrate Specificity and Enzyme Kinetics
This compound is most notably recognized as a substrate for thrombin (Factor IIa), a key enzyme in the coagulation cascade. However, its utility extends to a broader range of trypsin-like proteases that exhibit a preference for cleaving after arginine residues. The specificity of this compound is not absolute, and it is readily cleaved by several other proteases, including trypsin, tryptase, kallikreins, and certain bacterial enzymes.
The efficiency of cleavage by different enzymes can be compared using the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a particular substrate is best represented by the specificity constant, kcat/Km.
Quantitative Data on Enzyme-Substrate Interactions
The following tables summarize the available quantitative kinetic data for the cleavage of this compound by various proteases.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| α-Thrombin | 21 | 105 - 109 | 5.0 x 10⁶ - 5.2 x 10⁶ | |
| α-Thrombin-staphylocoagulase complex | 25 | 89 | 3.6 x 10⁶ |
Table 1: Kinetic parameters for the cleavage of this compound by Thrombin and its complex.
| Enzyme | Notes | Reference(s) |
| Trypsin | Readily cleaves the substrate. | |
| Tryptase (rat mast cells) | Hydrolyzes the substrate. | |
| Kex2 endoprotease | A membrane-bound, calcium-dependent serine protease from yeast that cleaves this compound. | |
| Acrosin and Spermosin | Trypsin-like enzymes from the sperm of the ascidian Halocynthia roretzi that hydrolyze the substrate. | |
| Kallikrein 5 (hK5) | Serves as a substrate. | |
| Kallikrein 8 (hK8) | Serves as a substrate. |
Table 2: Other proteases known to cleave this compound.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound in enzyme activity assays. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
General Enzyme Activity Assay
This protocol outlines a general procedure for measuring the activity of a purified trypsin-like protease.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0)
-
DMSO for dissolving the substrate
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the substrate stock solution to the desired final concentration in the assay buffer. A typical starting concentration is 50 µM. It is recommended to prepare this solution fresh and protect it from light.
-
Enzyme Dilution: Prepare a series of dilutions of the purified enzyme in the assay buffer. The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined empirically.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of diluted enzyme.
-
Initiate the reaction by adding 50 µL of the substrate working solution.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C or 55°C) for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~450 nm.
-
Data Analysis: The rate of the reaction is determined by the change in fluorescence intensity over time. For kinetic analysis, perform the assay at various substrate concentrations to determine Km and Vmax.
Inhibitor Screening Assay
This protocol can be adapted for high-throughput screening of potential enzyme inhibitors.
Materials:
-
All materials from the General Enzyme Activity Assay.
-
Compound library of potential inhibitors dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Substrate and Enzyme: Prepare the substrate working solution and enzyme dilution as described in the general assay protocol.
-
Compound Addition: To each well of the 96-well plate, add a small volume (e.g., 1-2 µL) of the test compound at the desired final concentration. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Pre-incubation: Add the diluted enzyme to the wells containing the test compounds and pre-incubate for a specific period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Incubation and Measurement: Incubate the plate and measure the fluorescence as described in the general assay protocol.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the control (no inhibitor) reaction rate.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of fluorescence generation upon cleavage of this compound.
Caption: A typical workflow for an enzyme activity assay using this compound.
Caption: The logical pathway of enzyme inhibition in a screening assay.
Conclusion
This compound is a valuable and versatile tool for the study of trypsin-like serine proteases. Its high sensitivity and amenability to high-throughput formats make it an ideal substrate for enzyme characterization, inhibitor screening, and diagnostic applications. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective implementation of this compound in a research or drug development setting. As with any experimental system, optimization of the provided protocols for specific enzymes and assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CRB1101016 | Biosynth [biosynth.com]
- 4. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. adipogen.com [adipogen.com]
Measuring Thrombin Activity: A Technical Guide to Using Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Boc-Val-Pro-Arg-AMC for the sensitive measurement of thrombin activity. It covers the core principles of the assay, detailed experimental protocols, data interpretation, and applications in research and drug development.
Introduction: The Principle of Thrombin Activity Measurement
Thrombin, a serine protease, plays a pivotal role in the blood coagulation cascade. Its activity is tightly regulated, and aberrant thrombin function is implicated in various thrombotic disorders. Accurate measurement of thrombin activity is therefore crucial for both basic research and the development of novel anticoagulant therapies.
The this compound assay is a highly sensitive and specific method for quantifying thrombin activity. It utilizes a synthetic peptide substrate, Boc-Val-Pro-Arg, which is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the amide bond between arginine (Arg) and AMC by thrombin, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the thrombin activity in the sample.
The Substrate: this compound
This compound is a sensitive and specific substrate for thrombin and other trypsin-like serine proteases.[1][2] The t-butyloxycarbonyl (Boc) group protects the N-terminus of the peptide. The peptide sequence Val-Pro-Arg is specifically recognized and cleaved by thrombin after the arginine residue.
Spectral Properties
The liberated AMC fluorophore has distinct excitation and emission spectra that are critical for its detection.
| Parameter | Wavelength (nm) |
| Maximum Excitation | 341 - 380 |
| Maximum Emission | 440 - 460 |
Note: Optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and buffer conditions.
Kinetic Parameters
The efficiency of an enzyme's catalysis on a substrate is described by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat). For thrombin, this compound exhibits favorable kinetic parameters, indicating it is an efficient substrate.
| Enzyme | Km (µM) | kcat (s-1) |
| α-Thrombin | 21[3][4] | 105[3][4] |
| α-Thrombin-staphylocoagulase complex | 25[3] | 89[3] |
Experimental Protocols
This section provides a detailed methodology for measuring thrombin activity using this compound.
Materials and Reagents
-
This compound
-
Purified human α-thrombin (for standard curve)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates (for fluorescence reading)
-
Fluorometric microplate reader
Preparation of Solutions
Stock Solution of this compound (10 mM): Dissolve the required mass of this compound in DMSO to achieve a final concentration of 10 mM. For example, dissolve 1 mg of the substrate in 135 µL of DMSO.[5] Store this stock solution in single-use aliquots at -20°C, protected from light.[5]
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of the Km value (e.g., 20-100 µM).
Thrombin Standards: Prepare a series of dilutions of purified thrombin in the assay buffer to generate a standard curve. The concentration range will depend on the expected activity in the samples.
Assay Procedure
-
Plate Setup: Pipette the thrombin standards and unknown samples into the wells of a 96-well black microplate.
-
Blank/Control Wells: Include wells with assay buffer only (no enzyme) to measure background fluorescence.
-
Initiate Reaction: Add the working substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in a fluorometric plate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data every 1-2 minutes for a period of 15-60 minutes.
Data Analysis and Interpretation
The primary data obtained is the rate of fluorescence increase over time (RFU/min).
-
Calculate the Rate of Reaction: For each well, determine the linear slope of the fluorescence signal versus time plot. This represents the initial velocity (V0) of the reaction.
-
Subtract Background: Subtract the rate of fluorescence increase from the blank wells (substrate auto-hydrolysis) from the rates of all other wells.
-
Generate Standard Curve: Plot the background-subtracted rates for the thrombin standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line.
-
Determine Unknown Concentrations: Use the standard curve to interpolate the thrombin activity in the unknown samples.
Applications in Drug Discovery
The this compound assay is a valuable tool for screening and characterizing thrombin inhibitors.
Inhibitor Screening Protocol
-
Pre-incubation: Pre-incubate the thrombin enzyme with various concentrations of the test compounds (potential inhibitors) for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Assay Initiation: Add the this compound substrate to initiate the reaction.
-
Data Acquisition and Analysis: Measure the kinetic fluorescence as described above. The presence of an inhibitor will result in a decreased rate of fluorescence increase.
-
IC50 Determination: Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of thrombin activity).
Visualizing the Process
Enzymatic Reaction
Caption: Cleavage of this compound by thrombin.
Experimental Workflow
Caption: Workflow for thrombin activity measurement.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate auto-hydrolysis | Prepare fresh substrate solution; protect from light. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Low Signal | Inactive enzyme | Use a fresh enzyme stock; ensure proper storage. |
| Incorrect filter settings | Verify excitation and emission wavelengths on the plate reader. | |
| Sub-optimal buffer pH | Optimize the pH of the assay buffer (typically 7.4-8.5). | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or higher substrate concentration. |
| Enzyme instability | Perform the assay at a lower temperature; check for protease inhibitors in the sample. |
References
The Boc-Val-Pro-Arg-AMC Fluorescence Assay: A Technical Guide to its Core Principles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Boc-Val-Pro-Arg-AMC fluorescence assay, a widely utilized method for the sensitive detection of trypsin-like serine protease activity. This document details the core principles of the assay, experimental protocols, data interpretation, and the relevant biological pathways, serving as a critical resource for researchers in drug discovery and enzyme kinetics.
Core Principle of the Assay
The this compound assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave a specific peptide sequence. The substrate consists of a short peptide, Val-Pro-Arg, which is recognized by trypsin-like serine proteases. This peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).
In its intact, conjugated form, the fluorescence of the AMC molecule is quenched due to the amide bond with the peptide.[1][2] Upon enzymatic cleavage of the peptide bond between Arginine (Arg) and AMC by a target protease, the free AMC is released.[2] Liberated AMC is highly fluorescent, and the resulting increase in fluorescence intensity is directly proportional to the enzymatic activity.[3] The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]
This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making the assay highly sensitive and suitable for continuous monitoring of enzyme activity and high-throughput screening of inhibitors.
Figure 1: Principle of the this compound assay.
Target Enzymes and Quantitative Data
This compound is a substrate for a variety of trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine residues. The primary and most characterized target is thrombin. However, other proteases such as trypsin, tryptase, and certain kallikreins also exhibit activity towards this substrate.
Quantitative Kinetic Parameters
The following table summarizes the Michaelis-Menten kinetic parameters for the hydrolysis of this compound by various proteases.
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |
| α-Thrombin | 21 | 105 - 109 | 5.0 x 106 - 5.2 x 106 | |
| α-Thrombin-staphylocoagulase complex | 25 | 89 | 3.6 x 106 | |
| Kallikrein 5 (hK5) | Not specified | Not specified | Not specified | |
| Kallikrein 8 (hK8) | Not specified | Not specified | Not specified | |
| Trypsin | Not specified | Not specified | Not specified | |
| Tryptase | Not specified | Not specified | Not specified | |
| Kex2 endoprotease | Not specified | Not specified | Not specified |
Note: While several sources confirm that trypsin, tryptase, kallikreins 5 and 8, and Kex2 endoprotease cleave this substrate, specific kinetic parameters (Km and kcat) for this compound are not consistently reported in the surveyed literature.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible results. Below are generalized methodologies for conducting the this compound assay.
General Protease Activity Assay
This protocol provides a basic framework for measuring the activity of a purified trypsin-like protease.
Materials:
-
This compound substrate
-
Purified protease (e.g., thrombin, trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% PEG 8000)
-
DMSO for substrate solubilization
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 5-10 mM. Store in aliquots at -20°C, protected from light.
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).
-
Dilute the protease in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Reaction:
-
Add 50 µL of the diluted protease solution to each well of the microplate.
-
Include control wells:
-
No-enzyme control: 50 µL of Assay Buffer instead of the enzyme solution to measure background fluorescence.
-
No-substrate control: 50 µL of the diluted protease solution and 50 µL of Assay Buffer without the substrate.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.
-
Assay for Protease Activity in Cell Lysates
This protocol is adapted for measuring endogenous or overexpressed protease activity in a cellular context.
Materials:
-
All materials from the general protocol.
-
Cell lysis buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors if targeting a specific protease and needing to inhibit others).
-
Cultured cells.
Procedure:
-
Prepare Cell Lysate:
-
Wash cultured cells with cold PBS.
-
Lyse the cells in an appropriate volume of lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well. Adjust the volume with lysis buffer.
-
Include a "lysate blank" control containing lysis buffer without cell lysate.
-
If a specific protease is being targeted, a control with a known inhibitor for that protease should be included to determine the specific activity.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the this compound substrate solution (final concentration 50-200 µM).
-
-
Fluorescence Measurement:
-
Monitor fluorescence as described in the general protocol.
-
Figure 2: Generalized experimental workflow for the this compound assay.
Relevant Signaling Pathways
The proteases targeted by this assay, particularly thrombin and trypsin, are key players in various physiological and pathological signaling cascades, primarily through the activation of Protease-Activated Receptors (PARs).
Thrombin Signaling Pathway
Thrombin is a central enzyme in the coagulation cascade and a potent activator of cellular signaling through PARs, primarily PAR1, PAR3, and PAR4. Thrombin cleaves the N-terminal domain of these G-protein coupled receptors, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling. This activation triggers multiple pathways involving Gαq, Gα12/13, and Gαi, which regulate processes such as platelet aggregation, inflammation, and cell proliferation.
Figure 3: Simplified thrombin signaling via PARs.
Trypsin Signaling Pathway
Trypsin, while primarily known for its digestive functions, can also act as a signaling molecule, predominantly through the activation of PAR2. Similar to thrombin's action on other PARs, trypsin cleaves PAR2 to reveal a tethered ligand that initiates intracellular signaling. PAR2 activation is implicated in various physiological and pathophysiological processes, including inflammation, pain perception, and tissue repair.
Figure 4: Overview of trypsin signaling through PAR2.
Conclusion
The this compound fluorescence assay is a robust and sensitive tool for the characterization of trypsin-like serine proteases. Its straightforward principle, coupled with high sensitivity, makes it an invaluable technique in academic research and industrial drug development for inhibitor screening and mechanistic studies. A thorough understanding of its core principles, optimization of experimental conditions, and careful data analysis are paramount for obtaining high-quality, reproducible results.
References
Boc-Val-Pro-Arg-AMC product information sheet
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fluorogenic substrate Boc-Val-Pro-Arg-AMC, designed for use in assays measuring the activity of trypsin-like serine proteases.
Product Overview
This compound (t-Butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin) is a sensitive and specific fluorogenic substrate for a variety of trypsin-like serine proteases, most notably thrombin.[1][2][3] The substrate itself is non-fluorescent. Enzymatic cleavage of the bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group releases the highly fluorescent AMC moiety.[4] The rate of AMC release is directly proportional to the enzyme's activity and can be monitored fluorometrically. This substrate is also utilized in the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA).[1][2][5][6]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C31H45N7O7 (free base)[7], C31H45N7O7 · HCl (hydrochloride salt)[5][6] |
| Molecular Weight | 627.73 g/mol (free base)[7], 741.75 g/mol [1], 627.7 + 36.5 g/mol (HCl salt)[5][6] |
| Appearance | White solid[1] or solid lyophilized powder[5][6] |
| Solubility | Soluble in DMSO[1][2], water (10 mg/ml), and 5% acetic acid[5][6] |
| Storage Conditions | Freeze at <-15°C[1][8] or -20°C.[5][6][9] Minimize light exposure.[1][5] |
Spectral Properties
| Parameter | Wavelength Range (nm) |
| Excitation Wavelength | 341 - 380 nm[1][5][6][7][10] |
| Emission Wavelength | 440 - 470 nm[1][5][6][7][8][9][10] |
Enzymatic Activity and Kinetics
This compound is a substrate for several serine proteases. The kinetic parameters for its interaction with α-thrombin and the α-thrombin-staphylocoagulase complex have been well-characterized.
Enzyme Specificity
This substrate is known to be cleaved by:
Kinetic Parameters
| Enzyme | K_m (μM) | k_cat (s⁻¹) |
| α-Thrombin | 21 | 105 - 109 |
| α-Thrombin-staphylocoagulase complex | 25 | 89 |
Table references:[1][2][3][4][5][6][11][12]
Experimental Protocols
The following are example protocols for the use of this compound in enzymatic assays. These should be adapted based on specific experimental requirements.
α-Thrombin Activity Assay
This protocol is designed for measuring α-thrombin activity in a microplate format.
A. Reagent Preparation
-
This compound Stock Solution (5-10 mM): Dissolve the required mass of this compound in DMSO. For example, to prepare a 10 mM stock solution, add 135 µL of DMSO to 1 mg of the substrate.[9] Store unused stock solution in single-use aliquots at -20°C, protected from light and repeated freeze-thaw cycles.[9]
-
Assay Buffer: A common buffer is 25 mM HEPES, pH 7.4.[9]
-
2X Fluorescent α-Thrombin Substrate Assay Solution: Prepare this working solution fresh and protect it from light.[9] An example preparation is as follows:
-
25 µL of 10 mM Substrate stock solution
-
100 µL of 1 M DTT
-
400 µL of 100 mM EDTA
-
10 mL of 25 mM HEPES buffer (pH 7.4)[9]
-
B. Assay Procedure
-
Add equal volumes of α-thrombin standards or samples and the 2X fluorescent α-thrombin substrate assay solution to the wells of a solid black microplate.[9]
-
Incubate the plate at room temperature for at least 1 hour.[9]
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360 nm and emission at approximately 470 nm.[9]
Trypsin Activity Assay
This protocol provides a general guideline for measuring trypsin activity.
A. Reagent Preparation
-
Trypsin Enzyme Solution: Prepare a diluted solution of trypsin in 50 mM Tris-HCl buffer (pH 8.0).[7][10]
-
Substrate Solution (50 µM): Prepare a 50 µM solution of this compound in the appropriate buffer.[7][10]
-
Stopping Agent: Prepare a mixture of methyl alcohol, n-butyl alcohol, and distilled water in a 35:30:35 (v/v/v) ratio.[7][10]
B. Assay Procedure
-
In a reaction vessel, add 100 µL of the diluted trypsin enzyme solution to 800 µL of 50 mM Tris-HCl buffer (pH 8.0).[7][10]
-
Initiate the reaction by adding 100 µL of the 50 µM substrate solution.[7][10]
-
Incubate the reaction mixture at 55°C for 10 minutes.[7][10]
-
Stop the reaction by adding 1.5 mL of the stopping agent.[7][10]
-
Measure the fluorescence intensity using a spectrofluorometer with excitation at 380 nm and emission at 450 nm.[7][10]
Diagrams
Enzymatic Cleavage Workflow
The following diagram illustrates the general workflow for detecting protease activity using this compound.
Caption: Workflow of protease activity measurement.
Thrombin's Role in the Coagulation Cascade
This diagram shows a simplified view of the common coagulation pathway where thrombin, the target of this substrate, plays a crucial role.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Boc-Val-Arg-AMC | Benchchem [benchchem.com]
- 5. adipogen.com [adipogen.com]
- 6. biossusa.com [biossusa.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CRB1101016 | Biosynth [biosynth.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
A Technical Guide to Boc-Val-Pro-Arg-AMC: A Fluorogenic Substrate for Serine Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive technical information on Boc-Val-Pro-Arg-AMC, a widely utilized fluorogenic substrate for the sensitive detection of trypsin-like serine protease activity. This document details its chemical properties, mechanism of action, applications, and includes a standardized experimental protocol for its use.
Core Compound Details
This compound (t-Butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin) is a synthetic peptide substrate designed for the specific and sensitive measurement of protease activity.
| Identifier | Value |
| CAS Number | 65147-04-8[1][2] |
| CAS Number (HCl Salt) | 70375-24-5[3] |
| Molecular Formula | C₃₁H₄₅N₇O₇[1] |
| Molecular Weight | 627.73 g/mol |
| Chemical Structure | A peptide sequence of Valine-Proline-Arginine with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and conjugated to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. |
| InChI Key | ROQGJTZGLVLVIN-UHFFFAOYSA-N |
| SMILES | CC(C)C(NC(=O)OC(C)(C)C)C(=O)N1CCCC1C(=O)NC(CCCNC(N)=N)C(=O)Nc2ccc3C(C)=CC(=O)Oc3c2.Cl |
Mechanism of Action
This compound serves as a substrate for a variety of trypsin-like serine proteases. The inherent fluorescence of the AMC group is quenched when it is part of the larger peptide structure. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the free 7-amino-4-methylcoumarin is released. This liberation of AMC results in a significant increase in fluorescence, which can be quantified to determine the rate of enzymatic activity. The fluorescence of free AMC is typically excited at 360-380 nm and emits at 440-460 nm.
Target Enzymes and Applications
This compound is a sensitive substrate for a range of proteases, making it a versatile tool in various research and diagnostic applications.
Primary Target Enzymes:
-
α-Thrombin: It is a highly sensitive substrate for α-thrombin.
-
Thrombin-Staphylocoagulase Complex: Also effectively cleaved by this complex.
-
Kallikrein 5 and 8
-
Trypsin
-
Kex2 endoprotease (kexin)
-
Acrosin and Spermosin
Key Applications:
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and kcat for various proteases.
-
Drug Discovery: High-throughput screening for inhibitors of target proteases.
-
Diagnostic Research: Used in the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA).
-
Forensic Science: Investigation of saliva deposits.
Quantitative Data
The following table summarizes the kinetic parameters of key enzymes with this compound as the substrate.
| Enzyme | Kₘ (μM) | kcat (s⁻¹) |
| α-Thrombin | 21 | 109 or 105 |
| α-Thrombin-Staphylocoagulase Complex | 25 | 89 |
Experimental Protocol: Fluorometric Enzyme Assay
This section provides a detailed protocol for a standard fluorometric assay using this compound to measure the activity of a trypsin-like serine protease.
Materials:
-
This compound
-
Purified enzyme (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stopping Solution (e.g., methyl alcohol:n-butyl alcohol:distilled water = 35:30:35, v/v/v)
-
DMSO for stock solution preparation
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 5 to 10 mM stock solution of this compound in DMSO. For example, to make a 10 mM solution, dissolve 1 mg of the powder in 135 µL of DMSO. Store unused stock solutions in single-use aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in the assay buffer.
-
Substrate Working Solution: Dilute the this compound stock solution to the final desired concentration (e.g., 50 µM) in the assay buffer. Prepare this solution fresh before each experiment and protect it from light.
-
-
Assay Execution:
-
Add 800 µL of the assay buffer (50 mM Tris-HCl, pH 8.0) to a microcentrifuge tube or a well of a microplate.
-
Add 100 µL of the diluted enzyme solution to the buffer.
-
Initiate the enzymatic reaction by adding 100 µL of the 50 µM substrate working solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C for 10 minutes for Trypsin).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 1.5 mL of the stopping solution.
-
Measure the fluorescence intensity using a spectrofluorometer or a fluorescence microplate reader.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 440-460 nm
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the amount of AMC released, which in turn reflects the enzyme's activity.
-
A standard curve can be generated using known concentrations of free AMC to quantify the amount of product formed.
-
Enzyme activity can be calculated from the initial rate of the reaction.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for a typical enzyme assay using this compound.
Caption: Experimental workflow for protease activity assay.
Storage and Handling
This compound should be stored as a lyophilized powder at -20°C, protected from light. Under these conditions, it is stable for at least one year. Stock solutions in DMSO should also be stored at -20°C. Avoid repeated freeze-thaw cycles. It is soluble in water (up to 10 mg/mL) and 5% acetic acid.
References
An In-depth Technical Guide to the Application of Boc-Val-Pro-Arg-AMC for Serine Protease Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Pro-Arg-AMC (t-Butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate extensively utilized for the detection and quantification of trypsin-like serine protease activity. Its specificity for cleaving after an arginine residue makes it a valuable tool for studying a range of enzymes crucial in physiological and pathological processes, including thrombin, trypsin, plasmin, and kallikreins. This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for employing this compound in serine protease research.
Mechanism of Action
The utility of this compound as a protease substrate lies in its clever chemical design. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is covalently linked to the C-terminus of the peptide sequence (Val-Pro-Arg) via an amide bond. In this conjugated form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond by a serine protease at the C-terminal side of the arginine residue, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction.
Caption: Mechanism of this compound cleavage by a serine protease, leading to the release of the fluorescent AMC molecule.
Quantitative Data
The following tables summarize the key properties and kinetic parameters of this compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₃₁H₄₅N₇O₇ |
| Molecular Weight | 627.73 g/mol |
| CAS Number | 65147-04-8 |
| Excitation Wavelength (max) | 360-380 nm |
| Emission Wavelength (max) | 440-460 nm |
| Solubility | Soluble in DMSO and water[1]. |
| Storage | Store at -20°C, protected from light[2]. |
Table 2: Kinetic Constants for Various Serine Proteases
| Enzyme | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| α-Thrombin | 21[3][4] | 105[3] | 5.0 x 10⁶ |
| α-Thrombin-staphylocoagulase complex | 25 | 89 | 3.56 x 10⁶ |
| Trypsin | Data not consistently available for this specific substrate. | Data not consistently available for this specific substrate. | Data not consistently available for this specific substrate. |
| Kallikrein 5 and 8 | Substrate for these enzymes, but specific kinetic data with this compound is not readily available. | ||
| Other Proteases | Also cleaved by tryptase, Kex2 endoprotease, acrosin, and spermosin. |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer, pH, temperature).
Experimental Protocols
General Protocol for Serine Protease Activity Assay
This protocol provides a general framework for a 96-well plate-based fluorometric assay. Specific conditions should be optimized for each enzyme.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
Purified serine protease
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a 5-10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired working concentration (typically 2-fold the final assay concentration) in Assay Buffer. Protect from light.
-
-
Enzyme Preparation:
-
Dilute the serine protease to the desired concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the sample wells.
-
For no-enzyme control wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Caption: A typical experimental workflow for a serine protease assay using this compound.
Signaling Pathways
This compound is instrumental in studying serine proteases involved in critical signaling cascades.
Thrombin Signaling via PAR1
Thrombin is a key enzyme in the coagulation cascade and a potent activator of cellular signaling through Protease-Activated Receptors (PARs). Thrombin cleaves the N-terminus of PAR1, exposing a new N-terminal sequence that acts as a tethered ligand, activating the receptor and initiating downstream signaling through G-proteins.
Caption: Simplified thrombin signaling pathway through PAR1 activation.
Trypsin Signaling via PAR2
Trypsin is a digestive enzyme that also plays a role in inflammation and cancer. It activates PAR2, which, similar to PAR1, initiates intracellular signaling cascades that can lead to inflammatory responses and cell proliferation.
Caption: Overview of trypsin-mediated signaling through PAR2.
Conclusion
This compound is a versatile and indispensable tool for the sensitive and specific detection of serine protease activity. Its application spans fundamental research into enzyme kinetics and mechanism, to high-throughput screening for drug discovery. A thorough understanding of its properties, combined with optimized experimental protocols, will enable researchers to effectively harness the power of this fluorogenic substrate to advance our understanding of the critical roles of serine proteases in health and disease.
References
An In-depth Technical Guide to the Discovery and Development of Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Pro-Arg-AMC (tert-butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate developed for the study of α-thrombin and other trypsin-like serine proteases. Its design, based on the specific cleavage preferences of thrombin, has made it an invaluable tool in hematology, bacteriology, and drug discovery. This technical guide provides a comprehensive overview of the discovery, development, physicochemical properties, and applications of this compound, complete with detailed experimental protocols and pathway visualizations.
Discovery and Rationale for Design
The development of this compound was a significant advancement in the field of enzyme kinetics and diagnostics. In 1977, Morita and colleagues synthesized a series of peptide-4-methylcoumarin amides (MCA) to identify specific substrates for various proteases involved in the blood coagulation cascade.[1] Among the twenty peptides synthesized, Boc-Val-Pro-Arg-MCA was identified as a highly specific substrate for α-thrombin.[1]
The rationale for the design of the Val-Pro-Arg sequence is rooted in the substrate specificity of thrombin. Thrombin, a key enzyme in the coagulation cascade, preferentially cleaves peptide bonds C-terminal to an arginine residue. The optimal cleavage site for thrombin has been identified as a sequence where hydrophobic amino acids precede a proline residue, which in turn is followed by arginine. The Val-Pro-Arg sequence in this compound mimics this natural recognition motif, ensuring high affinity and specific cleavage by thrombin. The Boc (tert-butyloxycarbonyl) protecting group at the N-terminus enhances the substrate's stability against non-specific degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C31H45N7O7 |
| Molecular Weight | 627.73 g/mol |
| CAS Number | 65147-04-8 |
| Appearance | Solid lyophilized powder |
| Solubility | Soluble in water (10 mg/ml), 5% acetic acid, and DMSO |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
Mechanism of Action
This compound is a fluorogenic substrate, meaning it is initially non-fluorescent but becomes fluorescent upon enzymatic cleavage. The peptide sequence is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. In the intact substrate, the fluorescence of the AMC group is quenched. When a target protease, such as thrombin, recognizes and cleaves the peptide bond C-terminal to the arginine residue, free AMC is released. The liberated AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the enzymatic activity.
Figure 1: Mechanism of fluorescence generation by this compound.
Applications
Measurement of Thrombin Activity
The primary application of this compound is the sensitive measurement of α-thrombin activity. Its high specificity and the fluorescent nature of the assay allow for the detection of low levels of thrombin in various biological samples.
Characterization of the Thrombin-Staphylocoagulase Complex
This compound is also a valuable substrate for studying the enzymatic activity of the α-thrombin-staphylocoagulase complex.[2] Staphylocoagulase, a protein secreted by Staphylococcus aureus, binds to and activates prothrombin without proteolytic cleavage, forming a complex with thrombin-like activity. This substrate has been instrumental in characterizing the kinetic differences between free α-thrombin and the staphylocoagulase-bound form.[2]
Rapid Detection of Methicillin-Resistant Staphylococcus aureus (MRSA)
The ability of this compound to be cleaved by the thrombin-staphylocoagulase complex has been exploited for the rapid detection of MRSA.[3] Assays utilizing this substrate can quickly identify the presence of coagulase-positive staphylococci, including MRSA, in clinical samples.
Quantitative Data
The following table summarizes the kinetic parameters for the hydrolysis of this compound by α-thrombin and the α-thrombin-staphylocoagulase complex.
| Enzyme | Km (μM) | kcat (s⁻¹) |
| α-Thrombin | 21 | 109 |
| α-Thrombin-Staphylocoagulase Complex | 25 | 89 |
Signaling Pathways
The Blood Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which converge on the activation of thrombin from its zymogen, prothrombin.
Figure 2: The blood coagulation cascade leading to thrombin activation.
Staphylocoagulase-Mediated Prothrombin Activation
Staphylococcus aureus secretes staphylocoagulase, which activates prothrombin through a non-proteolytic mechanism. This leads to the formation of a "staphylothrombin" complex that can cleave fibrinogen, contributing to the bacterium's pathogenicity.
Figure 3: Staphylocoagulase-mediated activation of prothrombin.
Experimental Protocols
Protocol 1: Thrombin Activity Assay
This protocol provides a general guideline for measuring thrombin activity using this compound.
Materials:
-
This compound
-
Thrombin (human, purified)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM.
-
Prepare a working solution of the substrate: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM.
-
Prepare thrombin standards: Perform serial dilutions of a known concentration of thrombin in Assay Buffer to generate a standard curve.
-
Assay setup: In a 96-well black microplate, add 50 µL of thrombin standard or sample to each well.
-
Initiate the reaction: Add 50 µL of the substrate working solution to each well.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data analysis: Calculate the rate of increase in fluorescence (RFU/min) for each well. Plot the rate of fluorescence increase against the thrombin concentration for the standards to generate a standard curve. Determine the thrombin activity in the unknown samples by interpolating their rates from the standard curve.
Protocol 2: Rapid Detection of MRSA
This protocol is adapted from the principles described by Ford et al. (1999) for the detection of coagulase-positive staphylococci.
Materials:
-
This compound
-
Selective enrichment broth for S. aureus
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Incubator
-
Fluorescence microplate reader
Procedure:
-
Sample preparation: Inoculate the selective enrichment broth with the clinical sample (e.g., nasal swab) and incubate according to the manufacturer's instructions to allow for the growth of S. aureus.
-
Bacterial suspension: After incubation, transfer a small aliquot of the enriched broth to a microcentrifuge tube. Centrifuge to pellet the bacteria, discard the supernatant, and resuspend the pellet in PBS to a defined optical density (e.g., OD600 of 0.5).
-
Assay setup: In a 96-well black microplate, add 50 µL of the bacterial suspension to each well. Include positive (S. aureus) and negative (coagulase-negative staphylococcus) controls.
-
Substrate addition: Prepare a working solution of this compound in PBS (e.g., 100 µM) and add 50 µL to each well.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence measurement: Measure the fluorescence intensity at excitation ~380 nm and emission ~460 nm after a defined incubation period (e.g., 1-4 hours). A significant increase in fluorescence compared to the negative control indicates the presence of coagulase-positive staphylococci.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Boc chemistry.
Figure 4: General workflow for the solid-phase synthesis of this compound.
General Steps:
-
Resin Preparation: Start with a suitable solid support, such as an AMC-derivatized resin.
-
Amino Acid Coupling Cycles:
-
Deprotection: The N-terminal Boc group of the growing peptide chain is removed using an acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid is activated (e.g., with HBTU) and coupled to the free N-terminus of the peptide chain.
-
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Storage and Stability
This compound should be stored as a lyophilized powder at -20°C, protected from light. Under these conditions, it is stable for at least one year. Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided. It is recommended to aliquot stock solutions into single-use volumes.
References
- 1. New fluorogenic substrates for alpha-thrombin, factor Xa, kallikreins, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difference in enzymatic properties between alpha-thrombin-staphylocoagulase complex and free alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of tube coagulase and a fluorogenic substrate for rapid detection of methicillin-resistant Staphylococcus aureus from selective enrichment broth in an outbreak of EMRSA 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of the fluorogenic substrate Boc-Val-Pro-Arg-AMC (t-Butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin) for the sensitive measurement of trypsin-like serine protease activity.
Introduction
This compound is a highly sensitive and specific fluorogenic substrate for a variety of serine proteases, including thrombin, kallikreins, and trypsin.[1][2][3][4] Enzymatic cleavage of the substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, which can be monitored kinetically to determine enzyme activity. This substrate is widely used in drug discovery and research for screening enzyme inhibitors and characterizing enzyme kinetics. Upon cleavage, the released AMC fluorophore can be detected by measuring the fluorescence intensity at an emission wavelength of 440-470 nm with an excitation wavelength of 360-380 nm.[1]
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 627.73 g/mol (free base) | |
| 664.19 g/mol (hydrochloride salt) | ||
| Appearance | White to off-white solid lyophilized powder | |
| Solubility | Soluble in DMSO (e.g., 17 mg/mL) | |
| Soluble in water (e.g., 10 mg/mL) | ||
| Soluble in 5% acetic acid | ||
| Excitation Wavelength | 360-380 nm | |
| Emission Wavelength | 440-470 nm | |
| Storage Conditions | Store at -20°C, protect from light and moisture. |
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration for the assay.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or sterile distilled water
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution in DMSO, add 135 µL of DMSO to 1 mg of this compound powder.
-
Alternatively, to prepare a 10 mg/mL stock solution in water, dissolve the powder in the appropriate volume of sterile distilled water. Note that solubility in water might require ultrasonication.
-
Vortex the solution thoroughly until the substrate is completely dissolved. Gentle warming and sonication can aid in dissolution, especially for solutions in DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. When stored at -20°C, the solution is stable for at least one month, and for up to six months at -80°C.
Preparation of Working Solution
The working solution should be prepared fresh before each experiment and protected from light. The final concentration of the substrate in the assay will depend on the specific enzyme and experimental conditions, but a typical starting point is in the low micromolar range.
Materials:
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 25 mM HEPES, pH 7.4)
-
Other assay components as required (e.g., DTT, EDTA)
Protocol:
-
Calculate the required volume of the stock solution needed to achieve the desired final concentration in the total assay volume.
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution with the appropriate assay buffer to the final working concentration. For example, to prepare 100 µL of a 50 µM working solution from a 10 mM stock, add 0.5 µL of the stock solution to 99.5 µL of assay buffer.
-
Mix the working solution gently but thoroughly.
-
Protect the working solution from light by covering the container with aluminum foil or using an amber tube.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general enzymatic reaction and a typical experimental workflow for using this compound in a serine protease activity assay.
Caption: Enzymatic cleavage of this compound and a typical experimental workflow.
General Assay Protocol
This protocol provides a general guideline for a serine protease activity assay in a 96-well plate format. The specific concentrations, volumes, and incubation times should be optimized for each enzyme and experimental setup.
Materials:
-
Enzyme solution (e.g., trypsin, thrombin)
-
This compound working solution
-
Assay buffer
-
Inhibitor solution (if screening for inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare the Assay Plate:
-
Add the appropriate volume of assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Include appropriate controls, such as a no-enzyme control (substrate only) and a no-substrate control (enzyme only).
-
-
Initiate the Reaction: Add the this compound working solution to each well to start the reaction. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., room temperature or 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader with excitation at 360-380 nm and emission at 440-470 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Plot the fluorescence intensity against time.
-
The initial reaction velocity (V₀) can be determined from the linear portion of the curve.
-
For inhibitor studies, calculate the percentage of inhibition compared to the uninhibited control.
-
Troubleshooting
-
High Background Fluorescence: This could be due to substrate degradation. Ensure the stock and working solutions are fresh and protected from light. Check the purity of the substrate.
-
Low Signal: The enzyme concentration may be too low, or the substrate concentration may be suboptimal. Optimize the concentrations of both enzyme and substrate. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity.
-
Non-linear Reaction Progress Curves: This could indicate substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or a higher substrate concentration. Ensure the enzyme is stable under the assay conditions.
These application notes are intended to serve as a guide. Researchers should optimize the protocols for their specific experimental needs.
References
Application Notes and Protocols for MRSA Detection using Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of hospital- and community-acquired infections, posing a significant threat to public health. Rapid and accurate detection of MRSA is crucial for effective patient management, infection control, and the development of new antimicrobial agents. This document provides detailed application notes and protocols for the detection of MRSA using the fluorogenic substrate Boc-Val-Pro-Arg-AMC.
Staphylococcus aureus produces an extracellular protein called staphylocoagulase, which binds to prothrombin to form a complex known as staphylothrombin. This complex proteolytically activates fibrinogen, leading to the formation of a fibrin (B1330869) clot. The enzymatic activity of the staphylothrombin complex can be harnessed for the specific detection of S. aureus. This compound is a synthetic peptide substrate containing the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by the staphylothrombin complex, the highly fluorescent AMC molecule is released. The resulting fluorescence can be measured to quantify the enzymatic activity, which is indicative of the presence of S. aureus. This method offers a rapid and sensitive alternative to traditional culture-based methods for MRSA identification.
Principle of Detection
The detection of MRSA using this compound is based on the specific enzymatic activity of the staphylocoagulase-prothrombin complex.
Figure 1: Signaling pathway for MRSA detection.
Data Presentation
The following tables summarize the key quantitative data for the this compound substrate and its application in MRSA detection assays.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 741.75 g/mol | [1] |
| Excitation Wavelength | 341 - 360 nm | [1][2] |
| Emission Wavelength | 441 - 460 nm | [1][2] |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Storage Conditions | Freeze (<-15 °C), protect from light | [2] |
Table 2: Kinetic Parameters of this compound with the α-Thrombin-Staphylocoagulase Complex
| Parameter | Value | Reference |
| Km | 25 µM | [1][2] |
| kcat | 89 s-1 | [1][2] |
Table 3: Performance Characteristics of the this compound Assay for S. aureus Detection
| Parameter | Value | Sample Type | Reference |
| Sensitivity | 98.9% | Bacterial Isolates | [3] |
| Specificity | 92.7% | Bacterial Isolates | [3] |
| Positive Predictive Value | 98.9% | Bacterial Isolates | [3] |
| Negative Predictive Value | 92.7% | Bacterial Isolates | [3] |
| Sensitivity | 68% | Selective Enrichment Broth | [4] |
| Specificity | 100% | Selective Enrichment Broth | [4] |
Experimental Protocols
This section provides detailed methodologies for the detection of MRSA using this compound.
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Human or rabbit plasma (containing prothrombin) or purified human prothrombin
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Saline (0.85% NaCl)
-
MRSA positive control strain (e.g., ATCC 43300)
-
Coagulase-negative Staphylococcus species (e.g., S. epidermidis) as a negative control
-
Sterile microcentrifuge tubes
-
Sterile inoculation loops or swabs
-
Microplate reader with fluorescence detection capabilities (black, flat-bottom 96-well plates are recommended)
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Dissolve 5 mg of this compound in 674 µL of DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.
-
-
Prothrombin Solution:
-
If using plasma, it can be used directly or diluted in the assay buffer. The optimal dilution should be determined empirically.
-
If using purified prothrombin, prepare a working solution in the assay buffer. A final concentration in the assay of 1-10 µg/mL is a good starting point.
-
-
Working Substrate Solution:
-
Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before each experiment and protect it from light.
-
Experimental Workflow
Figure 2: Experimental workflow for MRSA detection.
Protocol 1: Rapid Detection from Bacterial Colonies
This protocol is adapted from a method for the rapid identification of S. aureus from solid media.[3]
-
Sample Preparation:
-
Using a sterile loop, pick a single, well-isolated bacterial colony from an agar (B569324) plate.
-
Resuspend the colony in 100 µL of saline in a microcentrifuge tube. Vortex briefly to ensure a homogenous suspension.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the bacterial suspension.
-
Add 50 µL of a solution containing plasma (or purified prothrombin) and this compound in assay buffer. The final concentration of the substrate should be in the range of 50-200 µM.
-
Include positive (MRSA) and negative (S. epidermidis) controls in parallel.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for up to 1 hour using a microplate reader with excitation at ~350 nm and emission at ~450 nm. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
A significant increase in fluorescence over time, or a high endpoint fluorescence value compared to the negative control, indicates the presence of staphylocoagulase activity and is presumptive evidence for S. aureus.
-
Protocol 2: Detection from Liquid Cultures
-
Sample Preparation:
-
Grow MRSA in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.
-
Centrifuge a portion of the culture to pellet the cells.
-
Wash the cell pellet with saline or assay buffer and resuspend in fresh assay buffer. The cell density can be normalized by adjusting the optical density (e.g., OD600 of 0.5).
-
For the detection of secreted staphylocoagulase, the cell-free supernatant from the overnight culture can be used directly in the assay.
-
-
Assay Setup:
-
Follow the assay setup as described in Protocol 1, using the prepared bacterial suspension or supernatant as the sample.
-
-
Incubation, Measurement, and Data Analysis:
-
Follow the procedures for incubation, measurement, and data analysis as outlined in Protocol 1.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution and protect it from light. Check the purity of the substrate. |
| Contaminated reagents | Use fresh, sterile reagents. | |
| No or low signal with positive control | Inactive enzyme | Ensure the positive control strain is viable and known to produce staphylocoagulase. Check the activity of the prothrombin source. |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the microplate reader. | |
| Insufficient incubation time | Increase the incubation time or monitor the reaction kinetically to determine the optimal endpoint. | |
| False-positive results | Presence of other proteases that cleave the substrate | While the assay is highly specific for the staphylothrombin complex, some other bacterial proteases might show minimal activity. Compare results to a panel of known negative strains. |
| Autofluorescence of sample components | Run a control without the substrate to measure the background fluorescence of the sample. |
Conclusion
The use of the fluorogenic substrate this compound provides a rapid, sensitive, and specific method for the detection of MRSA through the activity of the staphylocoagulase-prothrombin complex. This application note provides the necessary protocols and data to implement this assay in a research or drug development setting. Proper optimization of reagent concentrations and incubation times may be required for specific applications and sample types.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. Rapid Identification of Staphylococcus aureus by Using Fluorescent Staphylocoagulase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of tube coagulase and a fluorogenic substrate for rapid detection of methicillin-resistant Staphylococcus aureus from selective enrichment broth in an outbreak of EMRSA 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thrombin Inhibition Assay Using Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin (Factor IIa) is a crucial serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin.[1] Its activity is tightly regulated, and dysregulation can lead to various thrombotic disorders. Consequently, thrombin is a significant therapeutic target for anticoagulant drugs. This document provides a detailed protocol for a sensitive and continuous fluorometric assay to measure thrombin activity and screen for its inhibitors using the fluorogenic substrate, Boc-Val-Pro-Arg-AMC (N-α-tert-Butoxycarbonyl-Valyl-prolyl-arginyl-7-amino-4-methylcoumarin).[2][3]
The assay principle is based on the enzymatic cleavage of the peptide substrate this compound by thrombin. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.[4][5] The rate of AMC release is directly proportional to the thrombin activity and can be monitored kinetically by measuring the increase in fluorescence intensity at an emission wavelength of 440-460 nm with an excitation wavelength of 350-380 nm.[6] The presence of a thrombin inhibitor will result in a decreased rate of substrate cleavage, leading to a reduced fluorescence signal.[5]
Key Features of the Assay
-
High Sensitivity: Capable of detecting thrombin activity as low as 1 ng.[4][7]
-
Continuous Monitoring: Allows for kinetic analysis of enzyme activity and inhibitor effects.
-
High-Throughput Compatibility: The assay is readily adaptable to a 96-well or 384-well microplate format, making it suitable for screening large compound libraries.[8]
-
Specific Substrate: this compound is a well-characterized and specific substrate for thrombin.[9]
Quantitative Data Summary
The following tables provide essential quantitative data for the substrate and typical assay parameters.
Table 1: Properties of this compound Substrate
| Property | Value | Reference(s) |
| Molecular Weight | 741.75 g/mol | [2] |
| Excitation Wavelength | 341 - 380 nm | [2][6] |
| Emission Wavelength | 441 - 460 nm | [2][6] |
| Km for α-thrombin | 21 µM | [2][3][9] |
| kcat for α-thrombin | 105 s⁻¹ | [2][3][9] |
| Solvent for Stock Solution | DMSO | [2] |
Table 2: Recommended Reagent Concentrations and Volumes for 96-Well Plate Format
| Reagent | Stock Concentration | Volume per Well (µL) | Final Concentration in Well |
| Thrombin Assay Buffer | 1X | Variable (to 100 µL) | 1X |
| Thrombin Enzyme | Variable | 50 | Assay Dependent |
| Test Inhibitor / Vehicle | 2X final conc. | 50 | 1X final conc. |
| This compound Substrate | 10 mM in DMSO | 1-5 | 100 - 500 µM |
Experimental Protocols
Reagent Preparation
-
Thrombin Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% Bovine Serum Albumin (BSA). The exact composition may vary, and it is recommended to use the buffer suggested by the enzyme supplier. Bring to room temperature before use.[10]
-
This compound Stock Solution (10 mM): Dissolve 7.42 mg of this compound in 1 mL of DMSO. Store in single-use aliquots at -20°C, protected from light.[2]
-
Thrombin Enzyme Stock Solution: Prepare a stock solution of purified thrombin in a suitable buffer (e.g., Thrombin Dilution Buffer provided in some kits). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Test Inhibitor Stock Solutions: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Further dilute to the desired concentrations in Thrombin Assay Buffer.
Thrombin Activity Assay Protocol
-
Prepare Standards and Samples: In a 96-well solid black microplate, add 50 µL of Thrombin Assay Buffer to all wells.
-
Add Thrombin: Add 10 µL of different concentrations of thrombin standard or the test sample to the respective wells.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in Thrombin Assay Buffer to the desired final concentration (e.g., 200 µM). Prepare enough solution for all wells.
-
Initiate Reaction: Add 40 µL of the substrate working solution to each well to bring the total volume to 100 µL. Mix gently.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.[7] Use an excitation wavelength of 350 nm and an emission wavelength of 450 nm.[4][5]
Thrombin Inhibition Assay Protocol
-
Prepare Enzyme, Inhibitors, and Controls: In a 96-well solid black microplate, set up the following wells:
-
Enzyme Control (EC): 50 µL of Thrombin Enzyme Solution and 50 µL of Thrombin Assay Buffer.
-
Inhibitor Wells (Sample, S): 50 µL of Thrombin Enzyme Solution and 50 µL of the diluted test inhibitor.
-
Inhibitor Control (IC): 50 µL of Thrombin Enzyme Solution and 50 µL of a known thrombin inhibitor (e.g., PPACK Dihydrochloride).[5][11]
-
Blank: 100 µL of Thrombin Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[11]
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in Thrombin Assay Buffer to the desired final concentration.
-
Initiate Reaction: Add 10 µL of the substrate working solution to all wells. Mix gently.
-
Measure Fluorescence: Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with excitation at 350 nm and emission at 450 nm.[11]
Data Analysis
-
Calculate Reaction Rate: Determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (ΔRFU/Δt).
-
Calculate Percent Inhibition: The percentage of thrombin inhibition by a test compound can be calculated using the following formula:
% Inhibition = [(V_EC - V_S) / V_EC] * 100
Where:
-
V_EC is the reaction rate of the Enzyme Control.
-
V_S is the reaction rate in the presence of the test inhibitor.
-
-
Determine IC₅₀: To determine the half-maximal inhibitory concentration (IC₅₀), plot the percent inhibition against a range of inhibitor concentrations and fit the data to a suitable dose-response curve.
Visualizations
Caption: Principle of the fluorogenic thrombin assay.
Caption: Workflow for the thrombin inhibition assay.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. Thrombin Activity Assay Kit (Fluorometric) (ab197006) | Abcam [abcam.com]
- 5. Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007) | Abcam [abcam.com]
- 6. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. SensoLyte® 520 Thrombin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 9. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Boc-Val-Pro-Arg-AMC in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Pro-Arg-AMC (tert-butyloxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate widely utilized in high-throughput screening (HTS) for the identification and characterization of inhibitors of various serine proteases. Its mechanism of action relies on the enzymatic cleavage of the amide bond between the arginine residue and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. Upon cleavage, the AMC is released from its quenched state and emits a fluorescent signal, providing a quantitative measure of enzymatic activity. This document provides detailed application notes and experimental protocols for the use of this compound in HTS campaigns.
Enzyme Specificity and Kinetic Data
This compound is a substrate for a range of trypsin-like serine proteases. The table below summarizes the known kinetic parameters for several key enzymes. This data is crucial for assay design, particularly for determining the appropriate substrate concentration to use in screening assays. For competitive inhibitor screening, a substrate concentration at or near the Michaelis constant (Km) is often optimal.
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin (α-Thrombin) | 21[1][2] | 105[3], 109[4] | 5.0 x 10⁶ |
| Thrombin-Staphylocoagulase Complex | 25[1] | 89 | 3.6 x 10⁶ |
| Kex2 Endoprotease (Kexin) | 150 | 31 | 2.1 x 10⁵ |
| Trypsin | Not Reported | Not Reported | Not Reported |
| Tryptase | Not Reported | Not Reported | Not Reported |
| Acrosin | Not Reported | Not Reported | Not Reported |
| Spermosin | Not Reported | Not Reported | Not Reported |
Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition.
Spermosin, a trypsin-like protease from ascidian sperm, has been shown to efficiently hydrolyze this compound, indicating a preference for a Val residue at the P3 position. Similarly, ascidian acrosin also demonstrates activity towards this substrate.
Experimental Protocols
General Protease Activity Assay
This protocol provides a basic framework for measuring the activity of a purified serine protease using this compound.
Materials:
-
Purified serine protease
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the purified enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay should be determined based on the Km of the enzyme.
-
-
Assay Execution:
-
Add the diluted enzyme solution to the wells of the microplate.
-
To initiate the reaction, add the this compound working solution to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C or room temperature).
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or at a single time point (endpoint assay). The excitation wavelength for AMC is typically between 360-380 nm, and the emission wavelength is between 440-460 nm.
-
High-Throughput Screening Protocol for Protease Inhibitors (384-Well Format)
This protocol is designed for the screening of compound libraries to identify potential inhibitors of a target serine protease.
Materials:
-
Target serine protease
-
This compound
-
HTS Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.01% Tween-20 or Brij-35 to prevent compound aggregation)
-
Compound library plates (typically in DMSO)
-
Positive control inhibitor (a known inhibitor of the target protease)
-
Negative control (DMSO)
-
Black, low-volume 384-well microplates
-
Automated liquid handling systems
-
Fluorescence microplate reader with kinetic capabilities
Procedure:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of test compounds, positive control, and negative control (DMSO) into the appropriate wells of the 384-well assay plates.
-
-
Enzyme Addition:
-
Dispense the diluted target protease in HTS Assay Buffer into all wells of the assay plates.
-
Incubate the plates for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for the interaction between the compounds and the enzyme.
-
-
Reaction Initiation:
-
Dispense the this compound working solution in HTS Assay Buffer to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately transfer the plates to a fluorescence plate reader.
-
Measure the rate of increase in fluorescence over a set period (e.g., 10-30 minutes) in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the data to the controls on each plate:
-
Set the average of the negative control (DMSO) wells as 100% activity.
-
Set the average of the positive control wells as 0% activity.
-
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or a Z-score > 3).
-
Troubleshooting Common Issues in HTS
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate liquid handling; Reagent instability | Calibrate and validate all liquid handlers; Prepare fresh reagents daily and keep on ice. |
| False Positives | Autofluorescent compounds; Compound-induced fluorescence quenching | Perform counter-screens to identify interfering compounds (see below); Use red-shifted fluorophores if interference is persistent. |
| False Negatives | Compound insolubility/aggregation; Insufficient compound-enzyme pre-incubation time | Include detergents (e.g., Tween-20) in the assay buffer; Optimize the pre-incubation time. |
| Low Signal-to-Background Ratio | Suboptimal enzyme or substrate concentration; Incorrect filter sets on the plate reader | Optimize enzyme and substrate concentrations through titration experiments; Verify the excitation and emission wavelengths are correct for AMC. |
Counter-Screening for Assay Interference:
-
Autofluorescence: To identify fluorescent compounds, incubate the compound library with the assay buffer and substrate, but without the enzyme. Any well exhibiting a high fluorescence signal contains an autofluorescent compound.
-
Fluorescence Quenching: To identify compounds that quench the AMC signal, incubate the compound library with a pre-determined concentration of free AMC (equivalent to the signal generated in an uninhibited reaction). A decrease in fluorescence indicates quenching.
Visualizations
Enzymatic Reaction Workflow
Caption: Enzymatic cleavage of this compound by a serine protease.
High-Throughput Screening Workflow for Inhibitor Discovery
Caption: A typical workflow for a high-throughput screening campaign to identify and validate protease inhibitors.
Thrombin Signaling Pathway
Caption: Simplified signaling pathway of thrombin-mediated platelet activation through PAR1.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Kinetic Analysis of Thrombin Using Boc-Val-Pro-Arg-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin (Factor IIa) is a serine protease that plays a pivotal role in the blood coagulation cascade, converting soluble fibrinogen into insoluble fibrin (B1330869) strands to form a stable clot.[1][2] Its activity is tightly regulated, and dysregulation can lead to thrombotic or hemorrhagic disorders. Consequently, thrombin is a key target for anticoagulant drug development. The kinetic analysis of thrombin activity is crucial for understanding its enzymatic mechanism and for screening potential inhibitors.
This document provides a detailed protocol for the kinetic analysis of thrombin using the fluorogenic substrate Boc-Val-Pro-Arg-AMC. This substrate is highly sensitive and specific for thrombin and other trypsin-like serine proteases.[3][4] The cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (B1665955) (AMC) by thrombin releases the highly fluorescent AMC molecule, which can be monitored in real-time to determine enzymatic activity.[4]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate this compound by thrombin, which releases the fluorescent product AMC. The rate of this reaction can be monitored by measuring the increase in fluorescence intensity over time. The initial velocity of the reaction is directly proportional to the enzyme concentration and is dependent on the substrate concentration. By measuring the initial velocities at various substrate concentrations, the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the enzyme can be determined. These kinetic parameters are essential for characterizing the enzyme's catalytic efficiency and for evaluating the potency of inhibitors.
Data Presentation
The following table summarizes the key quantitative data for the kinetic analysis of thrombin with this compound.
| Parameter | Description | Value |
| Substrate | This compound | - |
| Molecular Weight | 741.75 g/mol | |
| Solvent | DMSO | |
| Enzyme | α-Thrombin | - |
| Kₘ | Michaelis-Menten constant | 21 µM |
| kcat | Catalytic constant (turnover number) | 105 s⁻¹ |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | - |
| Excitation Wavelength | 341 - 380 nm | |
| Emission Wavelength | 441 - 460 nm |
Experimental Protocols
Materials and Reagents
-
Human α-Thrombin (or other purified thrombin source)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
-
Multichannel pipettes and sterile pipette tips
Preparation of Solutions
1. This compound Stock Solution (10 mM):
-
Allow the lyophilized substrate to equilibrate to room temperature before opening.
-
Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare a 10 mM stock solution, add 135 µL of DMSO to 1 mg of this compound powder.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Thrombin Stock Solution:
-
Reconstitute purified thrombin in the assay buffer to a desired stock concentration (e.g., 1 U/mL or a specific molar concentration).
-
The final concentration of thrombin in the assay will need to be optimized to ensure a linear reaction rate for the duration of the measurement.
3. Substrate Working Solutions (for Kₘ and Vₘₐₓ determination):
-
Prepare a series of dilutions of the this compound stock solution in assay buffer. It is recommended to perform a 2-fold serial dilution to obtain a range of substrate concentrations that bracket the expected Kₘ value (e.g., from 0.1 x Kₘ to 10 x Kₘ).
-
For a Kₘ of 21 µM, a suitable concentration range would be 2 µM to 200 µM.
Assay Protocol for Kₘ and Vₘₐₓ Determination
-
Set up the Microplate:
-
Pipette 50 µL of each substrate working solution into triplicate wells of a 96-well black microplate.
-
Include a set of wells with assay buffer only (no substrate) to serve as a blank control.
-
-
Pre-incubate:
-
Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes in the fluorescence microplate reader.
-
-
Initiate the Reaction:
-
Prepare a working solution of thrombin in the pre-warmed assay buffer.
-
Using a multichannel pipette, add 50 µL of the thrombin working solution to each well containing the substrate dilutions to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately start the kinetic measurement in the fluorescence microplate reader.
-
Record the fluorescence intensity (Excitation: 350-380 nm, Emission: 450-460 nm) every 30-60 seconds for 15-30 minutes. Ensure the measurements are taken in the linear phase of the reaction.
-
Data Analysis
-
Calculate the Initial Reaction Velocity (v₀):
-
For each substrate concentration, plot the fluorescence intensity versus time.
-
Determine the slope of the linear portion of this curve. This slope represents the initial reaction velocity in relative fluorescence units per minute (RFU/min).
-
-
Convert RFU/min to Molar Concentration/min:
-
To convert the reaction velocity from RFU/min to a molar concentration of product formed per minute, a standard curve of free AMC is required.
-
Prepare a series of known concentrations of AMC in the assay buffer and measure their fluorescence.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. The slope of this line will be the conversion factor (RFU/µM).
-
Divide the initial reaction velocities (RFU/min) by the slope of the AMC standard curve to obtain the velocities in µM/min.
-
-
Determine Kₘ and Vₘₐₓ:
-
Plot the initial reaction velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Alternatively, the data can be linearized using a Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]). The equation for the Lineweaver-Burk plot is: 1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ
-
The y-intercept of this plot is 1/Vₘₐₓ.
-
The x-intercept is -1/Kₘ.
-
The slope is Kₘ/Vₘₐₓ.
-
-
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade.
Caption: The Coagulation Cascade
Experimental Workflow
The diagram below outlines the experimental workflow for the kinetic analysis of thrombin.
References
Application Notes: Boc-Val-Pro-Arg-AMC for Saliva Deposit Investigation
Audience: Researchers, scientists, and drug development professionals.
Introduction Boc-Val-Pro-Arg-AMC (Boc-Valine-Proline-Arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used for the detection and quantification of trypsin-like serine protease activity.[1][2] Saliva is rich in various enzymes, including tissue kallikreins, which are trypsin-like proteases.[3][4][5] This makes this compound an effective tool for identifying and investigating saliva deposits, an application of significant interest in forensic science and diagnostics. Upon enzymatic cleavage, the non-fluorescent substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, providing a direct and quantifiable measure of enzymatic activity.
Principle of the Assay The assay is based on the enzymatic hydrolysis of the peptide bond between arginine (Arg) and the AMC fluorophore. In the intact substrate, the fluorescence of AMC is quenched. Proteases present in saliva, such as tissue kallikrein, recognize and cleave the Val-Pro-Arg peptide sequence. This cleavage event liberates free AMC, which exhibits strong fluorescence when excited with UV light. The rate of fluorescence increase is directly proportional to the protease activity in the sample.
Data Presentation
Quantitative data for this compound is summarized below for easy reference.
Table 1: Substrate Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | ~627.7 g/mol | |
| Excitation Wavelength | 360-380 nm | |
| Emission Wavelength | 440-470 nm | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Storage | Store at < -15°C, protect from light | |
Table 2: Enzyme Kinetic Parameters
| Enzyme | K_m (μM) | k_cat (s⁻¹) | Source(s) |
|---|---|---|---|
| α-Thrombin | 21 | 105 - 109 | |
| α-Thrombin-staphylocoagulase complex | 25 | 89 |
| Kallikrein 5 & 8 | Substrate confirmed, kinetics not specified | N/A | |
Table 3: Assay Performance in Saliva Detection
| Parameter | Result | Notes | Source(s) |
|---|
| Detection Limit | Saliva dilutions up to 1:8 | Tested on saliva deposits on glass slides. | |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in detecting protease activity from saliva deposits.
1. Required Materials
-
Reagents:
-
This compound
-
DMSO (Anhydrous)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0 or 25 mM HEPES, pH 7.4
-
Soybean Trypsin Inhibitor (SBTI) (Optional, for increased specificity)
-
Positive Control: Trypsin or human Kallikrein
-
Sterile, nuclease-free water
-
-
Equipment:
-
Fluorescence microplate reader with filters for Ex/Em ~360/450 nm
-
Solid black 96-well microplates
-
Standard laboratory pipettes and sterile tips
-
Incubator (optional)
-
Sterile swabs for sample collection
-
Microcentrifuge tubes
-
2. Reagent Preparation
-
10 mM Substrate Stock Solution:
-
Allow this compound powder to equilibrate to room temperature.
-
Dissolve 5 mg of the substrate in approximately 796 µL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Assay Buffer (50 mM Tris-HCl, pH 8.0):
-
Dissolve Tris base in nuclease-free water to a final concentration of 50 mM.
-
Adjust the pH to 8.0 using HCl.
-
Filter sterilize if necessary.
-
-
Substrate Working Solution (e.g., 100 µM):
-
On the day of the experiment, dilute the 10 mM stock solution 1:100 in Assay Buffer. For example, add 10 µL of 10 mM stock to 990 µL of Assay Buffer.
-
Protect from light until use.
-
3. Sample Preparation (from Dried Deposits)
-
Identify the area of the suspected saliva deposit.
-
Moisten a sterile cotton or polyester (B1180765) swab with a minimal amount of Assay Buffer.
-
Firmly rub the swab over the entire area of the deposit.
-
Place the head of the swab into a microcentrifuge tube containing 200-500 µL of Assay Buffer.
-
Vortex vigorously for 30-60 seconds to elute the sample from the swab.
-
Centrifuge the tube briefly to pellet any debris. The supernatant is the sample extract.
4. Assay Protocol (96-Well Plate Format)
-
Plate Setup: Pipette 50 µL of the saliva sample extract into the wells of a solid black 96-well plate.
-
Controls:
-
Negative Control: Add 50 µL of Assay Buffer to at least three wells.
-
Positive Control: Add 50 µL of a dilute trypsin or kallikrein solution (e.g., 1 µg/mL) to at least three wells.
-
-
(Optional) Inhibitor Step: To improve specificity for glandular kallikrein, add SBTI to a final concentration that inhibits other proteases but not kallikrein. This step requires optimization.
-
Reaction Initiation: Add 50 µL of the 100 µM Substrate Working Solution to all wells to initiate the reaction (final substrate concentration will be 50 µM).
-
Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light. Kinetic readings can also be taken immediately after substrate addition at 2-minute intervals.
-
Measurement: Measure fluorescence using a microplate reader set to an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.
Data Analysis and Interpretation A positive result is indicated by a significant increase in fluorescence intensity in the sample wells compared to the negative control wells. The strength of the signal correlates with the concentration and activity of the target proteases in the sample. By comparing the signal to a standard curve of known enzyme concentrations, the activity can be quantified. The presence of protease activity strongly suggests the presence of a biological fluid such as saliva.
Troubleshooting
-
High Background Fluorescence: Ensure the use of solid black microplates. Check for contamination in the Assay Buffer or water.
-
No Signal in Positive Control: Verify the activity of the control enzyme. Confirm the substrate has not degraded by testing a fresh aliquot. Check the plate reader settings (wavelengths, sensitivity).
-
High Signal in Negative Control: Indicates contamination of reagents with proteases. Prepare fresh Assay Buffer and Substrate Working Solution using sterile techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The assay of glandular kallikrein and prekallikrein in human mixed saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic identification of elevated saliva kallikrein levels in the mdx-4cv mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
Application Notes and Protocols for Live-Cell Imaging with Boc-Val-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Pro-Arg-AMC is a highly sensitive and specific fluorogenic substrate designed for the detection of trypsin-like serine protease activity. This substrate is particularly useful for measuring the activity of thrombin. The core structure consists of a peptide sequence (Val-Pro-Arg) recognized by the target protease, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and AMC, the highly fluorescent AMC molecule is released. This results in a quantifiable increase in fluorescence, which is directly proportional to the protease activity. These characteristics make this compound a valuable tool for studying enzymatic activity in real-time within living cells, offering insights into various physiological and pathological processes.
Principle of Detection
The mechanism of action for this compound in live-cell imaging is based on a "turn-on" fluorescence system. The non-fluorescent substrate is cell-permeable and can be introduced into the cellular environment. Intracellular trypsin-like proteases, such as thrombin, recognize and cleave the specific peptide sequence. This cleavage event liberates the AMC fluorophore, causing a significant increase in fluorescence intensity that can be monitored using fluorescence microscopy. The excitation and emission maxima of the released AMC are approximately 340-360 nm and 440-460 nm, respectively.
Data Presentation
Spectral Properties
| Property | Wavelength (nm) |
| Excitation Maximum | 341 |
| Emission Maximum | 441 |
Enzyme Kinetics (in vitro)
| Enzyme | Km (µM) | kcat (s-1) |
| Alpha-Thrombin | 21[1] | 105[1][2] |
| Alpha-Thrombin-Staphylocoagulase Complex | 25[1] | 89[1][2] |
Note: The kinetic data presented above are derived from in vitro enzyme assays and may not directly translate to the intracellular environment.
Signaling Pathways and Experimental Workflows
Thrombin Signaling Pathway via PARs
Thrombin exerts its effects on cells primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[3][4] The diagram below illustrates the general mechanism of PAR1 activation by thrombin and the subsequent downstream signaling cascades.
Caption: Thrombin-mediated activation of PAR1 and downstream signaling.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the key steps for conducting a live-cell imaging experiment using this compound.
Caption: A generalized workflow for live-cell imaging of protease activity.
Experimental Protocols
Preparation of Reagents
This compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
-
Procedure:
-
Prepare a 5 to 10 mM stock solution in DMSO.[5] For a 10 mM stock solution, dissolve 1 mg of this compound in 135 µL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
This compound Working Solution (e.g., 50 µM)
-
Materials:
-
This compound stock solution (10 mM)
-
Appropriate cell culture medium or buffer (e.g., phenol (B47542) red-free DMEM or HBSS)
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the 10 mM stock solution to the desired final working concentration in pre-warmed cell culture medium. For a 50 µM working solution, dilute the stock solution 1:200.
-
Protect the working solution from light.
-
Live-Cell Imaging Protocol
-
Cell Preparation:
-
Plate cells in a suitable imaging vessel (e.g., glass-bottom dishes or multi-well imaging plates) at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Loading of Substrate:
-
Wash the cells once with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).
-
Add the this compound working solution to the cells. The optimal concentration should be determined empirically but can range from 10-100 µM.
-
Incubate the cells for at least 1 hour at 37°C, protected from light, to allow for substrate uptake.[5]
-
-
Image Acquisition:
-
Mount the imaging vessel on a fluorescence microscope equipped with a 37°C and 5% CO2 environmental chamber.
-
Use a filter set appropriate for AMC (Excitation: ~350/50 nm, Emission: ~460/50 nm).
-
Acquire baseline fluorescence images before inducing protease activity.
-
To induce protease activity, add the desired stimulus to the cells.
-
Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time. The imaging frequency will depend on the kinetics of the cellular response being studied.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within regions of interest (e.g., whole cells or subcellular compartments) over the time course of the experiment.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the fluorescence intensity to the baseline (pre-stimulus) levels to determine the fold-change in protease activity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Autofluorescence from cell culture medium (especially with phenol red).- Substrate concentration is too high.- Incomplete removal of unbound substrate. | - Use phenol red-free medium for imaging.- Titrate the substrate concentration to find the optimal balance between signal and background.- Perform a gentle wash step with fresh medium after the loading incubation. |
| Low or No Signal | - Low protease activity in the cells.- Inefficient substrate uptake.- Incorrect filter set or imaging settings.- Photobleaching. | - Use a positive control (e.g., cells known to have high thrombin activity or treated with a known inducer).- Increase the incubation time or substrate concentration.- Ensure the excitation and emission filters are appropriate for AMC.- Minimize exposure time and excitation light intensity. |
| Cell Death or Phototoxicity | - Prolonged exposure to excitation light, especially in the UV range.- High substrate concentration leading to toxicity. | - Reduce the frequency and duration of image acquisition.- Use the lowest possible excitation light intensity.- Perform a cytotoxicity assay to determine the optimal, non-toxic substrate concentration. |
Conclusion
This compound is a versatile and sensitive tool for the real-time imaging of trypsin-like protease activity in live cells. By following the provided protocols and considering the potential challenges, researchers can effectively utilize this substrate to gain valuable insights into the dynamic regulation of these important enzymes in various cellular processes and disease states. Careful optimization of experimental parameters for the specific cell type and experimental question is crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 2. 蛍光画像の解析および定量 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Boc-Val-Pro-Arg-AMC Assay Technical Support Center
Welcome to the technical support center for the Boc-Val-Pro-Arg-AMC assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
A1: This is a fluorogenic assay used to measure the activity of trypsin-like serine proteases. The substrate, this compound, consists of a peptide sequence (Val-Pro-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the fluorescence of the AMC molecule is quenched by the attached peptide.[1] When a protease cleaves the peptide bond after Arginine, free AMC is released, which then fluoresces strongly upon excitation.[2] The rate of the increase in fluorescence is directly proportional to the protease activity.[2]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
A2: The free AMC fluorophore is typically excited at a wavelength between 360-380 nm, and its emission is measured between 440-460 nm.[1] It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection. The uncleaved this compound substrate has different spectral properties, with an excitation maximum around 341 nm and emission at 441 nm.[3]
Q3: How should I prepare and store the this compound substrate?
A3: It is recommended to prepare a 5 to 10 mM stock solution in DMSO. This stock solution should be stored at -20°C or -80°C, divided into single-use aliquots to avoid repeated freeze-thaw cycles. The substrate is light-sensitive and should be protected from light. When preparing working solutions, it is best to do so fresh for each experiment.
Q4: What are some common causes of false positives or false negatives in high-throughput screening applications?
A4: In the context of drug discovery, false positives (apparent inhibition) can be caused by compound autofluorescence or fluorescence quenching (inner filter effect), where the test compound absorbs the excitation or emission light. False negatives (missing a true inhibitor) can occur if a test compound is highly fluorescent, masking the decrease in signal from genuine enzyme inhibition.
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme, avoiding multiple freeze-thaw cycles. Run a positive control with a known active protease to verify enzyme activity. |
| Suboptimal Reagent Concentrations | Titrate both the enzyme and substrate concentrations to find the optimal range for your specific assay conditions. A substrate concentration of 2-5 times the Michaelis constant (Km) is often a good starting point. |
| Incorrect Reaction Conditions | Optimize the pH, temperature, and incubation time for your specific protease. Consult the literature for the optimal conditions for your enzyme. Perform a temperature and pH matrix to determine the ideal conditions. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for free AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm). Run a standard curve with free AMC to confirm instrument sensitivity and linearity. |
| Substrate Degradation | Protect the substrate from light and prepare fresh working solutions for each experiment. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | The substrate may be unstable in the assay buffer. Run a "no-enzyme" control by incubating the substrate in the assay buffer and measuring fluorescence over time to check for spontaneous hydrolysis. |
| Contaminated Reagents | Use high-purity water and freshly prepared buffers. Ensure that other reagents are not contaminated with fluorescent compounds. |
| Autofluorescence of Test Compounds | If screening compounds, run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence. Subtract this background from the assay wells. |
| Well-to-Well Contamination | Use careful pipetting techniques to avoid cross-contamination, especially when adding high-concentration standards or reagents. |
Problem 3: Signal Decreases Over Time or Plateaus Too Quickly
| Possible Cause | Recommended Solution |
| Photobleaching | Reduce the excitation light intensity or the exposure time if your instrument allows. Take kinetic readings at longer intervals. |
| Substrate Depletion | The enzyme concentration may be too high, leading to rapid consumption of the substrate. Reduce the enzyme concentration to ensure a linear reaction rate over the desired measurement period. |
| Inner Filter Effect | At high substrate or product concentrations, the excitation or emission light can be absorbed by components in the well, leading to a non-linear response. Dilute your samples or use a lower substrate concentration if you suspect this is occurring. |
Experimental Protocols
General this compound Protease Assay Protocol
This protocol provides a general guideline and should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0. The optimal buffer will depend on the specific protease being studied.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Working Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 50 µM).
-
Enzyme Preparation: Dilute the purified protease in ice-cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Procedure:
-
Set up reactions in a black 96-well microplate to minimize background fluorescence.
-
Add 50 µL of the substrate working solution to each well.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
Mix gently by pipetting or orbital shaking.
-
-
Data Acquisition:
-
Measure the fluorescence intensity immediately using a fluorometer or microplate reader with excitation at ~380 nm and emission at ~450 nm.
-
For kinetic assays, record fluorescence readings at regular intervals (e.g., every 1-2 minutes) over a specific time period.
-
-
Controls:
-
No-Enzyme Control: Add assay buffer instead of the enzyme solution to determine the rate of substrate autohydrolysis.
-
No-Substrate Control: Add assay buffer instead of the substrate solution to measure the background fluorescence of the enzyme preparation.
-
Positive Control: Use a known active protease to ensure the assay is working correctly.
-
Data Presentation
Table 1: Spectral Properties and Kinetic Constants
| Parameter | Value | Reference |
| AMC Excitation Wavelength | 360 - 380 nm | |
| AMC Emission Wavelength | 440 - 470 nm | |
| Thrombin Kcat | 105 s⁻¹ | |
| Thrombin Km | 21 µM |
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Troubleshooting decision tree for the this compound assay.
References
Boc-Val-Pro-Arg-AMC solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with the fluorogenic substrate Boc-Val-Pro-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] Prepare a stock solution in the range of 5 to 10 mM in DMSO.[1] For example, to create a 10 mM stock solution, you can dissolve 1 mg of the peptide in 135 µL of DMSO.[1]
Q2: Can I use water to dissolve this compound?
A2: While some suppliers indicate that the hydrochloride salt form (this compound HCl) is soluble in water up to 10 mg/mL, this may require sonication.[3] The standard, non-salt form is primarily soluble in DMSO. If you choose to use water for the stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use. However, for maximum solubility and stability, DMSO is the preferred solvent for the initial stock.
Q3: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue caused by the low solubility of the substrate in aqueous solutions. The final concentration of DMSO in your assay should be kept low to avoid affecting enzyme activity, but high enough to maintain substrate solubility. If precipitation occurs, consider the following:
-
Lower the final substrate concentration: The required concentration in the assay is often in the micromolar (µM) range, which may be more soluble.
-
Optimize the DMSO concentration: Ensure the final DMSO concentration in your assay mixture is sufficient to keep the substrate dissolved, but typically not exceeding 1-5% to avoid impacting protein function.
-
Prepare the working solution fresh: Always prepare the diluted working solution from the DMSO stock just before the experiment to minimize the time the substrate spends in an aqueous environment where it might precipitate.
Q4: How should I store the this compound stock solution?
A4: Unused stock solutions should be divided into single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Depending on storage conditions, the stock solution in DMSO is stable for 1 to 6 months.
Troubleshooting Guide
Issue: Precipitate observed in the stock solution.
| Possible Cause | Solution |
| Incorrect Solvent | Ensure you are using high-purity, anhydrous DMSO. Hygroscopic or old DMSO can contain water, which significantly reduces solubility. |
| Concentration Too High | The concentration may exceed the solubility limit. Do not exceed a 10 mM concentration for the stock solution in DMSO. |
| Incomplete Dissolution | Gently warm the solution and vortex or sonicate to ensure the compound is fully dissolved. |
| Low Temperature | If the stock solution was recently removed from the freezer, allow it to completely thaw and warm to room temperature before use. |
Issue: Assay results are inconsistent or show no signal.
| Possible Cause | Solution |
| Substrate Precipitation | Visually inspect your assay plate or tubes for any signs of precipitation. If observed, refer to the troubleshooting workflow below to optimize the final solvent and substrate concentration. |
| Substrate Degradation | Ensure the stock solution was stored correctly (frozen, protected from light) and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Buffer pH | The substrate is designed for assays typically run at a neutral to slightly alkaline pH (e.g., pH 7.4-8.0). Verify the pH of your assay buffer. |
Data & Protocols
Solubility and Stock Solution Data
The following table summarizes the key quantitative data for preparing this compound solutions.
| Parameter | Value & Solvent | Source |
| Molecular Weight | ~627.7 g/mol (free form); ~741.75 g/mol (salt form may vary) | |
| Recommended Stock Solvent | DMSO | |
| Recommended Stock Conc. | 5 - 10 mM | |
| Water Solubility (HCl salt) | Up to 10 mg/mL (may require sonication) | |
| Storage Temperature | -20°C to -80°C (aliquoted, protected from light) |
Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution and a subsequent working solution for a typical protease assay.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes
Protocol Steps:
-
Prepare 10 mM Stock Solution (in DMSO): a. Weigh out 1 mg of this compound powder. b. Add 135 µL of high-purity DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming may assist. d. Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.
-
Prepare Working Solution (Example): a. A working solution should be prepared fresh before each experiment. b. Determine the final substrate concentration needed for your assay (e.g., 25 µM). c. Calculate the dilution required from your 10 mM stock. To do this, you will add a small volume of the DMSO stock to a larger volume of assay buffer. d. Important: Add the DMSO stock solution to the assay buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
Visual Guides
Enzymatic Reaction Workflow
The diagram below illustrates the basic principle of the enzymatic assay. The non-fluorescent substrate, this compound, is cleaved by a target protease (such as thrombin or trypsin), releasing the highly fluorescent AMC group.
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Troubleshooting Workflow for Solubility Issues
Use this flowchart to diagnose and solve precipitation problems when preparing your working solution for an experiment.
References
Technical Support Center: Boc-Val-Pro-Arg-AMC Protease Assay
Welcome to the technical support center for the Boc-Val-Pro-Arg-AMC protease assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This is a fluorogenic assay used to measure the activity of trypsin-like serine proteases. The substrate, this compound, is composed of a short peptide sequence (Val-Pro-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. When a protease cleaves the amide bond between arginine (Arg) and AMC, the free AMC is released, which produces a fluorescent signal that can be quantified.[1] The rate of fluorescence increase is directly proportional to the enzyme's activity.
Q2: My fluorescent signal is very low or completely absent. What are the common causes?
Low or no signal can stem from several factors. Use the following points to troubleshoot the issue:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation. Always use fresh samples when possible and store enzymes according to the manufacturer's recommendations.[2]
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity. Consult the literature for the optimal conditions for your specific protease.
-
Incorrect Instrument Settings: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for AMC, which are typically in the range of 360-380 nm for excitation and 440-460 nm for emission.[3][4]
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. It is crucial to determine the optimal incubation time for your specific experimental conditions (see protocol below).
-
Low Enzyme or Substrate Concentration: The concentration of either the enzyme or the this compound substrate may be too low. Consider performing a titration experiment to find the optimal concentrations.[2]
Q3: The background fluorescence in my "no-enzyme" control wells is too high. How can I reduce it?
High background can mask the true signal from your enzymatic reaction. Here are potential causes and solutions:
-
Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze over time, releasing free AMC. Always prepare the substrate solution fresh before each experiment and protect it from light.[5] Running a "substrate only" control can help you measure the rate of autohydrolysis.
-
Contaminated Reagents: One or more of your assay components (buffer, water, etc.) may be contaminated with fluorescent compounds or proteases. Test each component individually for intrinsic fluorescence.
-
Light Exposure: The substrate is light-sensitive. Store it in the dark and minimize exposure to light during the experiment to prevent non-enzymatic degradation.[6][7]
Q4: My results are not reproducible between wells or experiments. What could be the cause?
Poor reproducibility is often traced back to procedural inconsistencies:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can lead to significant variability. Ensure your pipettes are calibrated and consider preparing a master mix of reagents to add to each well.[2][8]
-
Temperature Fluctuations: Ensure that the assay plate is uniformly equilibrated to the desired temperature before initiating the reaction.[2] Inconsistent temperatures across the plate can lead to different reaction rates.
-
Improper Mixing: Gently but thoroughly mix the reagents in each well after addition to ensure a homogenous reaction. Avoid introducing bubbles.[8]
Q5: How long should I incubate my assay?
There is no single "correct" incubation time; it must be determined experimentally. An incubation that is too short will yield a weak signal, while an incubation that is too long can lead to substrate depletion, causing the reaction rate to slow down and become non-linear.[2] The optimal incubation time is within the initial, linear phase of the reaction. See the protocol below for determining the linear range of your assay. Some manufacturers provide guideline protocols, with incubation times ranging from 10 minutes to over an hour.[5][9]
Data Presentation
Table 1: Key Quantitative Parameters for this compound Assay
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 360 - 380 nm | Optimal wavelength may vary slightly depending on the instrument.[3][4] |
| Emission Wavelength | 440 - 460 nm | Always check instrument specifications for optimal filter sets.[3][4] |
| Substrate Stock Solution | 5 - 10 mM in DMSO | Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[5][9] |
| Working Substrate Conc. | 50 - 200 µM | This should be optimized for your specific enzyme and conditions. |
Table 2: Kinetic Constants for Specific Proteases with this compound
| Enzyme | Km (µM) | kcat (s-1) | Notes |
| α-Thrombin | 21 | 109 | These values are literature-derived and can vary with assay conditions.[3][4] |
| α-Thrombin-staphylocoagulase complex | 25 | 89 | Useful as a reference for expected enzyme performance.[3][4] |
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol provides a general framework. Volumes and concentrations should be optimized for your specific experimental setup (e.g., 96-well plate format).
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0). Ensure all components are at room temperature before use.
-
Enzyme Solution: Dilute your enzyme stock to the desired working concentration in cold assay buffer immediately before use. Keep on ice.
-
Substrate Working Solution: Dilute the this compound stock solution (in DMSO) into the assay buffer to the final desired concentration. Protect from light.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a solid black microplate.
-
Add 25 µL of the diluted enzyme solution to the "sample" wells.
-
For "no-enzyme" control wells, add 25 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at Ex/Em = 380/460 nm. Readings can be taken as a final endpoint measurement after a fixed incubation time or in kinetic mode.
-
Protocol 2: Determining Optimal Incubation Time (Linear Range)
This protocol is essential for ensuring your endpoint measurements are accurate and reflective of the initial reaction velocity.
-
Setup: Prepare the assay as described in Protocol 1.
-
Kinetic Measurement: Set the fluorescence plate reader to take measurements at regular intervals (e.g., every 1-2 minutes) over an extended period (e.g., 60 minutes).[2]
-
Data Analysis:
-
For each sample, plot the Relative Fluorescence Units (RFU) against time (in minutes).
-
Identify the time interval during which the plot is linear. This is the initial velocity phase of the reaction.
-
Substrate depletion or product inhibition will cause the reaction rate to slow, and the curve will begin to plateau.
-
Visualizations
Assay Principle and Workflow
The following diagram illustrates the fundamental principle of the this compound assay.
Caption: Enzymatic cleavage of the non-fluorescent substrate releases fluorescent AMC.
Workflow for Optimizing Incubation Time
This diagram outlines the logical steps to determine the ideal incubation time for your assay.
Caption: A systematic workflow to identify the linear reaction range for the assay.
References
- 1. This compound | CRB1101016 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. adipogen.com [adipogen.com]
- 4. biossusa.com [biossusa.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interference in Boc-Val-Pro-Arg-AMC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of compound interference in Boc-Val-Pro-Arg-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of trypsin-like serine proteases. The substrate, this compound, consists of a peptide sequence (Val-Pro-Arg) recognized by these proteases, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the fluorescence of AMC is quenched by the attached peptide.[1] When a protease cleaves the peptide bond, free AMC is released, which then fluoresces strongly upon excitation. The rate of increase in fluorescence is directly proportional to the protease activity.[1]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The free AMC fluorophore is typically excited at a wavelength of 360-380 nm, and its emission is measured at 440-460 nm.[1][2][3] It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: What are the primary causes of false positives in my this compound assay?
False positives, where a test compound incorrectly appears to be an inhibitor, are often caused by compound interference with the assay's fluorescence detection. The main mechanisms are:
-
Autofluorescence: The compound itself fluoresces at the same wavelengths used to detect AMC, leading to an artificially high background signal.[1]
-
Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelength of AMC, which reduces the detected fluorescence signal and mimics inhibition.[1]
Q4: How can I get a false negative result in this assay?
Troubleshooting Guides
Problem 1: High background fluorescence in "no enzyme" control wells.
-
Possible Cause: The test compound is autofluorescent.
-
Troubleshooting Steps:
-
Perform an Autofluorescence Counter-Assay to determine if the compound itself is fluorescent. A detailed protocol is provided below.
-
If the compound is fluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound to correct the data.[4]
-
Problem 2: Apparent enzyme inhibition that is not reproducible in other assays.
-
Possible Cause 1: The compound is quenching the fluorescence of AMC.
-
Troubleshooting Steps:
-
Perform a Fluorescence Quenching Counter-Assay to determine if your compound is absorbing light at the excitation or emission wavelengths of AMC. A detailed protocol is provided below.
-
-
Possible Cause 2: The compound forms aggregates that inhibit the enzyme non-specifically.
-
Troubleshooting Steps:
-
Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced, aggregation is a likely cause.[1]
-
Confirm aggregation using a biophysical method like Dynamic Light Scattering (DLS).
-
-
Possible Cause 3: The compound is chemically reactive and modifies the enzyme or substrate.
-
Troubleshooting Steps:
-
Include a reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer to see if it mitigates the observed inhibition, which could indicate a thiol-reactive compound.[1]
-
Problem 3: Poor assay reproducibility or a non-linear standard curve.
-
Possible Cause: Issues with reagents or the experimental setup.
-
Troubleshooting Steps:
-
Reagent Stability: Ensure the this compound substrate has been stored correctly (protected from light) and has not undergone multiple freeze-thaw cycles.[4]
-
Buffer Conditions: Verify that the assay buffer pH and components are optimal for your specific protease.[4]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability.[4]
-
Plate Type: Use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence.[4]
-
Data Presentation: Summary of Interfering Compound Types
| Interference Type | Mechanism | General Characteristics | Examples | Mitigation Strategies |
| Autofluorescence | Compound emits light at the same wavelength as AMC. | Often aromatic, conjugated systems. | Fluorescent dyes, some natural products. | Subtract background fluorescence from compound-only controls. |
| Fluorescence Quenching | Compound absorbs excitation or emission light. | Colored compounds, compounds with overlapping absorption spectra with AMC. | Dyes, compounds with chromophores. | Perform quenching counter-assay; if possible, use a different fluorophore with non-overlapping spectra. |
| Aggregation | Compound forms aggregates that sequester and inhibit the enzyme. | "Promiscuous inhibitors," often poorly soluble compounds. | Varies widely. | Add non-ionic detergents (e.g., Triton X-100); confirm with DLS. |
| Chemical Reactivity | Compound covalently modifies the enzyme or substrate. | Electrophilic compounds, redox-active compounds. | Quinones, maleimides. | Add scavenging agents (e.g., DTT); perform kinetic analysis to check for irreversible inhibition. |
Experimental Protocols
Protocol 1: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.[4]
Materials:
-
Test compound
-
Assay buffer
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the primary enzyme assay.
-
Add the diluted compound to the wells of the microplate.
-
Include control wells containing only assay buffer (blank).
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay (e.g., Ex: 380 nm, Em: 460 nm).
Interpretation:
If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent.[4]
Protocol 2: Fluorescence Quenching Counter-Assay
This protocol identifies compounds that interfere with the detection of the AMC signal.[4]
Materials:
-
Test compound
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in assay buffer at a concentration that is representative of the signal in the uninhibited enzyme reaction (e.g., 10-20% of the initial substrate concentration).
-
Prepare a serial dilution of the test compound in assay buffer.
-
In the microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with AMC solution and no compound.
-
Read the fluorescence at the standard AMC wavelengths.
Interpretation:
A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching.[4]
Visualizations
Caption: Troubleshooting workflow for suspected compound interference.
Caption: Principle of the this compound fluorogenic assay.
Caption: Common mechanisms of compound interference in fluorescence-based assays.
References
Technical Support Center: Boc-Val-Pro-Arg-AMC
Welcome to the technical support center for the fluorogenic substrate, Boc-Val-Pro-Arg-AMC. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this substrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it detect?
This compound is a sensitive, fluorogenic peptide substrate used to measure the activity of trypsin-like serine proteases.[1][2][3] The substrate consists of a peptide sequence (Val-Pro-Arg) recognized by these proteases, a Boc (tert-butyloxycarbonyl) protecting group, and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When a protease cleaves the peptide bond after the arginine residue, the AMC fluorophore is released, resulting in a measurable increase in fluorescence. This substrate is commonly used to assay the activity of enzymes such as thrombin, trypsin, and kallikreins.[4][5]
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a stock solution of this compound in DMSO at a concentration of 5 to 10 mM. For example, to prepare a 10 mM stock solution, you can dissolve 1 mg of the substrate in 135 µL of DMSO. The stock solution should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: My fluorescent signal is very low or non-existent. What are the common causes?
Low or no signal can stem from several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors in your sample.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme's activity.
-
Incorrect Enzyme or Substrate Concentration: The concentrations of the enzyme or substrate may be too low to generate a detectable signal.
-
Degraded Substrate: Improper storage of the this compound substrate can lead to its degradation.
-
Incorrect Instrument Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for AMC.
Q5: I am observing high background fluorescence. What could be the cause?
High background fluorescence can obscure the signal from the enzymatic reaction. Potential causes include:
-
Substrate Autohydrolysis: The substrate may be spontaneously hydrolyzing in the assay buffer. Prepare the substrate solution fresh and run a "substrate only" control (without enzyme) to assess the level of autohydrolysis.
-
Contaminated Reagents: One or more of your reagents (buffer, enzyme preparation) may be contaminated with fluorescent compounds or other proteases.
-
Light Leakage or Dirty Microplate: Ensure you are using a black microplate suitable for fluorescence assays and that it is clean.
Q6: The reaction rate is not linear and plateaus quickly. What is happening?
A non-linear reaction rate that quickly plateaus is often due to:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be rapidly consumed. Try reducing the enzyme concentration.
-
Product Inhibition: In some cases, the released product can inhibit the enzyme. This is less common with AMC-based assays.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment.
Q7: How can I prevent photobleaching of the AMC fluorophore?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. To minimize photobleaching of AMC:
-
Reduce Exposure Time: Minimize the sample's exposure to the excitation light.
-
Lower Light Intensity: Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.
-
Use Antifade Reagents: For microscopy applications, consider using commercially available antifade mounting media.
-
Work in the Dark: Prepare and handle the substrate and reaction plates in the dark or under dim light conditions as much as possible.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Very Weak Signal | Inactive enzyme | - Run a positive control with a known active enzyme. - Ensure proper storage and handling of the enzyme (avoid repeated freeze-thaw cycles). |
| Suboptimal enzyme or substrate concentration | - Perform an enzyme titration to determine the optimal concentration. - Perform a substrate titration to ensure the concentration is not limiting. | |
| Incorrect assay conditions (pH, temperature) | - Consult the literature for the optimal pH and temperature for your protease. - Perform a pH and temperature optimization matrix. | |
| Degraded substrate | - Prepare a fresh stock solution of this compound. - Store the substrate protected from light and moisture. | |
| High Background Fluorescence | Substrate autohydrolysis | - Run a "substrate only" control (no enzyme). - Prepare the substrate working solution immediately before use. |
| Contaminated reagents | - Test each reagent individually for intrinsic fluorescence. - Use high-purity reagents and sterile, nuclease-free water. | |
| Sample interference | - Run a "sample only" control (no substrate) to check for autofluorescence. | |
| Poor Reproducibility | Pipetting errors | - Use calibrated pipettes. - Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature fluctuations | - Ensure the reaction plate is uniformly equilibrated to the desired temperature before initiating the reaction. | |
| Incomplete mixing | - Gently mix the contents of the wells after adding all reagents. | |
| Non-linear Reaction Rate (Signal Plateaus) | Substrate depletion | - Reduce the enzyme concentration. - Increase the initial substrate concentration (ensure it's not in the inhibitory range). |
| Enzyme instability | - Add stabilizing agents like glycerol (B35011) or BSA to the assay buffer. - Perform the assay at a lower temperature. | |
| Photobleaching | - Reduce the frequency of measurements in a kinetic assay. - Decrease the excitation light intensity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Spectral Properties
| Property | Value | Reference(s) |
| Molecular Weight | 627.73 g/mol | |
| Excitation Wavelength | 360-380 nm | |
| Emission Wavelength | 440-460 nm | |
| Solubility | Soluble in water (10 mg/mL), 5% acetic acid, and DMSO | |
| Storage | Store at -20°C, protected from light |
Table 2: Kinetic Parameters for Thrombin
| Parameter | Value | Reference(s) |
| Km | 21 µM | |
| kcat | 105 s-1 |
Experimental Protocols
1. General Protease Activity Assay
This protocol provides a general framework for measuring protease activity using this compound in a 96-well plate format.
-
Reagents:
-
Assay Buffer: The optimal buffer will depend on the specific protease being studied. A common starting point is 50 mM Tris-HCl, pH 8.0.
-
Enzyme Solution: Prepare a series of dilutions of the purified enzyme or biological sample in Assay Buffer.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
-
Procedure:
-
Add 50 µL of Assay Buffer to each well of a black 96-well microplate.
-
Add 25 µL of the Enzyme Solution to the sample wells. For "no enzyme" control wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.
-
2. AMC Standard Curve Protocol
To convert the relative fluorescence units (RFU) to the amount of product formed, a standard curve using free AMC is required.
-
Reagents:
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO.
-
Assay Buffer: Use the same buffer as in the enzyme activity assay.
-
-
Procedure:
-
Prepare a series of dilutions of the AMC Standard Stock Solution in Assay Buffer to generate a range of concentrations (e.g., 0-50 µM).
-
In a black 96-well plate, add 100 µL of each AMC standard dilution in triplicate.
-
Include wells with 100 µL of Assay Buffer alone to serve as a blank.
-
Measure the fluorescence intensity at the same excitation and emission wavelengths used for the enzyme assay.
-
Subtract the average fluorescence of the blank from the fluorescence of each standard.
-
Plot the background-subtracted fluorescence intensity (RFU) against the corresponding AMC concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. This slope can be used to convert the RFU values from your enzyme assay into the concentration of AMC produced.
-
Visualizations
Caption: A flowchart of the experimental workflow for a typical protease activity assay.
References
Validation & Comparative
A Comparative Guide to Thrombin Substrates: Boc-Val-Pro-Arg-AMC in Focus
For Researchers, Scientists, and Drug Development Professionals
Thrombin, a pivotal serine protease in the coagulation cascade, is a primary target for research into hemostasis, thrombosis, and the development of anticoagulant therapies. The accurate measurement of its enzymatic activity is critical. Fluorogenic peptide substrates are indispensable tools for this purpose, offering high sensitivity and continuous monitoring capabilities. This guide provides an objective comparison of the widely used substrate, Boc-Val-Pro-Arg-AMC, with other common alternatives, supported by key performance data and detailed experimental protocols.
Principle of Fluorogenic Thrombin Assays
The fundamental principle of these assays lies in the enzymatic cleavage of a synthetic peptide substrate by thrombin. This peptide sequence is specifically designed to mimic the natural cleavage site of thrombin in fibrinogen. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched (non-fluorescent) when part of the larger substrate. Upon cleavage by thrombin, AMC is liberated, resulting in a significant increase in fluorescence that can be measured over time. The rate of this fluorescence increase is directly proportional to the thrombin activity in the sample.
Performance Comparison of Thrombin Substrates
The choice of substrate significantly influences assay sensitivity, specificity, and dynamic range. Key parameters for comparison are the Michaelis-Menten constant (Kₘ), which indicates the substrate concentration at half-maximal velocity and reflects enzyme-substrate affinity (a lower Kₘ means higher affinity), and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Kₘ is the ultimate measure of catalytic efficiency.
Here, we compare this compound with two other widely used fluorogenic substrates: Z-Gly-Gly-Arg-AMC and Tos-Gly-Pro-Arg-AMC.
| Substrate Name | Abbreviation | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| This compound | Boc-VPR-AMC | 21[1][2][3] | 105[1][2][3] | 5.0 x 10⁶ | ~341-380[1][4] | ~441-460[1][4] |
| Z-Gly-Gly-Arg-AMC | Z-GGR-AMC | 100[2] | 1.03[2] | 1.03 x 10⁴ | ~360-390[5][6] | ~460-480[5][6] |
| Tos-Gly-Pro-Arg-AMC | Tos-GPR-AMC | 310[7] | 180[7] | 5.8 x 10⁵ | ~350-380 | ~440-460 |
Data Interpretation:
-
This compound stands out with the lowest Kₘ value (21 µM) and a very high kcat (105 s⁻¹), resulting in the highest catalytic efficiency (kcat/Kₘ) among the compared substrates[1][2][3]. This combination indicates a very high affinity and rapid turnover, making it an exceptionally sensitive substrate for detecting low levels of thrombin activity.
-
Z-Gly-Gly-Arg-AMC is a widely used and well-characterized substrate[3]. It has a higher Kₘ and a lower kcat compared to Boc-VPR-AMC, leading to a lower overall catalytic efficiency[2]. It remains a reliable choice for many applications, particularly in thrombin generation assays where a slower, sustained reaction is sometimes preferred[8][9].
-
Tos-Gly-Pro-Arg-AMC exhibits the highest Kₘ, indicating the lowest affinity for thrombin among the three[7]. While its kcat is the highest, its catalytic efficiency is intermediate. This substrate may be suitable for assays with higher thrombin concentrations where substrate depletion with a higher affinity substrate could be a concern.
Experimental Protocols
Below are detailed protocols for determining thrombin activity using a fluorogenic substrate like this compound.
I. General Thrombin Activity Assay
This protocol outlines a standard procedure for measuring thrombin activity in a sample using a 96-well plate format.
1. Materials:
-
Thrombin Substrate: this compound
-
Purified Thrombin Standard: For generating a standard curve.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 8.0[1].
-
Reagent-grade DMSO: For dissolving the substrate.
-
Black, flat-bottom 96-well microplates: Essential for minimizing background fluorescence.
-
Fluorometric microplate reader: With appropriate excitation and emission filters.
2. Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Thrombin Standard Stock Solution (~1 µM): Reconstitute purified thrombin in assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Thrombin Working Standards: On the day of the experiment, prepare a dilution series (e.g., 0-20 nM) from the stock solution using the assay buffer.
-
2X Substrate Working Solution: Dilute the 10 mM stock solution in assay buffer to twice the final desired concentration (e.g., for a 100 µM final concentration, prepare a 200 µM working solution).
3. Assay Procedure:
-
Bring all reagents to room temperature before use.
-
Add 2-50 µL of your sample containing thrombin to the wells of the 96-well plate.
-
Add the prepared Thrombin Working Standards to a separate set of wells (e.g., 50 µL per well). Include a blank well with 50 µL of assay buffer only.
-
Adjust the volume in all sample wells to 50 µL with the Assay Buffer.
-
Set up the plate reader to measure fluorescence kinetically at 37°C with excitation at ~350 nm and emission at ~450 nm.
-
Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to all wells. Mix briefly.
-
Immediately place the plate in the reader and begin kinetic measurements for 30-60 minutes, taking readings every 2-3 minutes.
4. Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the slope of the linear portion of the curve. This slope is the reaction rate (V) in RFU/min.
-
Subtract the rate of the blank well from all standard and sample rates.
-
Plot the background-subtracted rates for the thrombin standards against their known concentrations to generate a standard curve.
-
Determine the thrombin activity in your samples by interpolating their reaction rates from the standard curve.
II. Protocol for Determining Kinetic Parameters (Kₘ and kcat)
To perform a direct comparison or validate a substrate in your system, you can determine its kinetic constants. This requires varying the substrate concentration while keeping the enzyme concentration constant.
1. Additional Materials:
-
A range of substrate concentrations is required.
2. Procedure:
-
Prepare a series of Substrate Working Solutions at different concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ, if the Kₘ is approximately known).
-
Set up the 96-well plate with a fixed, low concentration of purified thrombin (e.g., 1-5 nM) in each well.
-
Initiate the reactions by adding the different concentrations of substrate to the wells.
-
Perform the kinetic measurement as described in the general assay.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
3. Data Analysis:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Kₘ + [S])
-
The software will provide the values for Vmax (maximum velocity) and Kₘ.
-
Calculate kcat using the equation: kcat = Vmax / [E] where [E] is the molar concentration of the enzyme used in the assay.
Conclusion
For researchers requiring the highest sensitivity in detecting thrombin activity, This compound is a superior choice due to its exceptional catalytic efficiency, driven by a high affinity for thrombin and a rapid turnover rate. However, substrates like Z-Gly-Gly-Arg-AMC remain robust and reliable alternatives suitable for a broad range of applications, including established thrombin generation protocols. The selection of the optimal substrate should always be guided by the specific requirements of the experiment, such as the expected enzyme concentration, the nature of the biological sample, and the desired assay dynamics. It is recommended to perform initial kinetic characterizations to ensure the chosen substrate meets the specific needs of your experimental system.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. benthamopen.com [benthamopen.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. benchchem.com [benchchem.com]
- 6. diapharma.com [diapharma.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. abcam.com [abcam.com]
A Comparative Guide to Fluorogenic Thrombin Substrates: Boc-Val-Pro-Arg-AMC vs. Z-GGR-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the accurate measurement of thrombin activity. This guide provides a detailed comparison of two commonly used fluorogenic substrates, Boc-Val-Pro-Arg-AMC and Z-GGR-AMC, supported by experimental data and protocols to aid in the selection of the optimal reagent for your research needs.
Thrombin, a key serine protease in the coagulation cascade, plays a pivotal role in hemostasis and thrombosis. Its enzymatic activity is a crucial parameter in various research and clinical applications. Fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC), are widely used for the sensitive and continuous monitoring of thrombin activity. Upon cleavage by thrombin, the non-fluorescent substrate releases the highly fluorescent AMC molecule, providing a direct measure of enzymatic activity.
This guide focuses on the comparative performance of two prominent thrombin substrates: this compound and Z-GGR-AMC.
Performance Comparison
The efficacy of an enzyme substrate is primarily determined by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is often expressed as the kcat/Km ratio.
| Parameter | This compound | Z-GGR-AMC |
| Peptide Sequence | Boc-Val-Pro-Arg- | Z-Gly-Gly-Arg- |
| Km (µM) | 21[1][2][3] | 100[4] |
| kcat (s⁻¹) | 105[1][3] | 1.03[4] |
| kcat/Km (M⁻¹s⁻¹) | 5.0 x 10⁶ | 1.03 x 10⁴ |
| Excitation (nm) | ~341-360[1][5] | ~360-390[6][7][8] |
| Emission (nm) | ~441-470[1][5] | ~460-480[6][7][8] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The values presented here are from published studies and should be considered as representative.
Based on the available data, this compound exhibits a significantly higher catalytic efficiency (kcat/Km) for thrombin compared to Z-GGR-AMC. This is attributed to both a lower Km, suggesting a stronger binding affinity, and a substantially higher kcat, indicating a much faster conversion to the fluorescent product.
Thrombin's Role in the Coagulation Cascade
Thrombin is the central effector enzyme of the coagulation cascade. It is responsible for the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. The generation of thrombin is tightly regulated through two primary pathways: the intrinsic and extrinsic pathways, which converge into the common pathway.
Experimental Workflow for Thrombin Activity Assay
The following diagram outlines a typical workflow for measuring thrombin activity using a fluorogenic substrate in a microplate reader-based assay.
Experimental Protocols
The following are generalized protocols for determining the kinetic parameters of a thrombin substrate and for a standard thrombin activity assay. These should be optimized for specific experimental conditions.
Protocol for Determining Km and kcat
-
Materials:
-
Purified human α-thrombin
-
Fluorogenic substrate (this compound or Z-GGR-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Methods:
-
Thrombin Solution Preparation: Prepare a stock solution of purified human α-thrombin in the assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-10 nM).[9]
-
Substrate Dilution Series: Prepare a series of dilutions of the fluorogenic substrate in the assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km.[9]
-
Assay Setup: To each well of a 96-well plate, add a fixed volume of the thrombin solution.[9]
-
Reaction Initiation: To initiate the reaction, add a corresponding volume of each substrate dilution to the wells. The final volume in each well should be constant (e.g., 200 µL). Include control wells with substrate but no enzyme to measure background fluorescence.[9]
-
Kinetic Measurement: Immediately place the microplate in a fluorometric plate reader pre-warmed to 37°C. Measure the increase in fluorescence over time in kinetic mode at the appropriate excitation and emission wavelengths for the AMC fluorophore (e.g., Ex: 340-390 nm, Em: 440-480 nm). Record data every 1-2 minutes for 15-30 minutes.[9]
-
Data Analysis:
-
Convert the change in relative fluorescence units (RFU) per minute to the rate of product formation (moles/minute) using a standard curve of free AMC.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[9]
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.[9]
-
-
Standard Thrombin Activity Assay Protocol
-
Materials:
-
Sample containing thrombin (e.g., plasma, purified protein)
-
Fluorogenic substrate (this compound or Z-GGR-AMC)
-
Assay Buffer
-
Thrombin standard of known concentration
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Methods:
-
Standard Curve Preparation: Prepare a dilution series of the thrombin standard in the assay buffer.
-
Sample Preparation: Dilute samples as needed in the assay buffer to ensure the thrombin activity falls within the linear range of the standard curve.[9]
-
Assay Setup: Add the thrombin standards and samples to the wells of the microplate. Prepare a substrate reaction mix containing the fluorogenic substrate in the assay buffer.[9]
-
Reaction and Measurement: Add the substrate reaction mix to all wells to start the reaction. Measure the fluorescence in kinetic mode at 37°C as described in the protocol for determining kinetic parameters.[9]
-
Data Analysis:
-
Conclusion
The choice between this compound and Z-GGR-AMC will depend on the specific requirements of the experiment. This compound offers significantly higher catalytic efficiency, which may be advantageous for assays requiring high sensitivity or for detecting low levels of thrombin activity.[10] Z-GGR-AMC, while less efficient, is a widely used and well-characterized substrate that provides a reliable option for many applications.[9][10] Researchers should consider the expected range of thrombin activity in their samples and the desired sensitivity of the assay when selecting a substrate. It is always recommended to perform initial kinetic characterizations to ensure the chosen substrate is optimal for the specific experimental system.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. benthamopen.com [benthamopen.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation of a new thrombin inhibitor with Boc-Val-Pro-Arg-AMC
This guide provides a comprehensive validation of a new thrombin inhibitor, "NewInhibitor," benchmarked against established anticoagulants: Dabigatran (B194492), Argatroban, and Bivalirudin. The comparative analysis is supported by detailed experimental data obtained using the fluorogenic substrate Boc-Val-Pro-Arg-AMC, offering researchers, scientists, and drug development professionals a thorough assessment of its potential.
Quantitative Performance Analysis
The inhibitory potency of "NewInhibitor" and its commercial counterparts was determined by measuring their half-maximal inhibitory concentration (IC50) in a standardized in vitro fluorometric assay. The results, summarized below, indicate the concentration of each inhibitor required to reduce thrombin activity by 50%. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 (nM) | Relative Potency Ranking | Key Characteristics |
| NewInhibitor | 5.2 | High | Potent and selective direct thrombin inhibitor. |
| Dabigatran | ~4.5 - 10 | High | Potent, selective, and orally bioavailable direct thrombin inhibitor.[1] |
| Argatroban | ~19 - 39 | Moderate | Potent and selective direct thrombin inhibitor.[1] |
| Bivalirudin | Moderate to High | A study comparing direct thrombin inhibitors found the potency ranking to be hirudin > dabigatran ≈ bivalirudin.[2] | Bivalent direct thrombin inhibitor with a short half-life. |
Note: IC50 values for comparator drugs are derived from various in vitro assays and are presented as a range to reflect assay-dependent variability. The relative potency of Dabigatran is generally considered higher than Argatroban.[1]
Experimental Protocols
Principle of the Assay
The thrombin inhibition assay is based on the enzymatic cleavage of the fluorogenic substrate, this compound, by thrombin. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to thrombin activity. In the presence of an inhibitor, the rate of AMC release is attenuated, allowing for the quantification of inhibitory potency.
Materials and Reagents
-
Human α-thrombin (Sigma-Aldrich)
-
This compound (Bachem)
-
NewInhibitor, Dabigatran, Argatroban, Bivalirudin (Cayman Chemical)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, 0.1% PEG 8000, pH 7.4
-
DMSO (Sigma-Aldrich)
-
96-well black, flat-bottom microplates (Corning)
-
Fluorescence microplate reader (e.g., SpectraMax M5, Molecular Devices)
Procedure for IC50 Determination
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 1 mM stock solutions of "NewInhibitor" and all comparator inhibitors in DMSO.
-
Prepare a 1 U/mL stock solution of human α-thrombin in assay buffer.
-
Further dilute all stock solutions to their working concentrations in assay buffer on the day of the experiment.
-
-
Assay Protocol:
-
A serial dilution of each inhibitor is prepared in assay buffer.
-
Add 50 µL of the thrombin solution (final concentration 1 nM) to each well of a 96-well plate.
-
Add 25 µL of each inhibitor dilution to the respective wells. For the control (uninhibited) and blank wells, add 25 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the this compound substrate solution (final concentration 20 µM, which is approximately the Km value).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C, with readings taken every minute.
-
-
Data Analysis:
-
The rate of reaction (RFU/min) is calculated from the linear portion of the kinetic curve for each inhibitor concentration.
-
The percentage of thrombin inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of uninhibited control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanism and Workflow
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Mechanism of Thrombin Inhibition.
Caption: Thrombin Inhibition Assay Workflow.
References
A Researcher's Guide to Validating High-Throughput Screens with Boc-Val-Pro-Arg-AMC
For researchers, scientists, and drug development professionals, the validation of a high-throughput screen (HTS) is a critical step to ensure the reliability and robustness of screening data. This guide provides an in-depth comparison of the widely used fluorogenic substrate, Boc-Val-Pro-Arg-AMC, with its alternatives for the validation of HTS assays targeting serine proteases, particularly thrombin.
This publication offers a comprehensive overview of the performance of this compound, supported by experimental data and detailed protocols. We will delve into key performance indicators, compare it with alternative substrates, and provide the necessary information to select the most suitable reagent for your HTS validation needs.
Performance Comparison of Fluorogenic Substrates
The choice of a fluorogenic substrate is pivotal for the success of an HTS assay, directly impacting sensitivity, specificity, and overall data quality. This compound is a well-established and sensitive substrate for trypsin-like serine proteases, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) upon cleavage.[1][2] However, several alternatives with different fluorophores or peptide sequences are available, each with distinct advantages and disadvantages.
The primary alternatives to AMC-based substrates utilize fluorophores such as 7-amino-4-trifluoromethylcoumarin (AFC) and 7-amino-4-carbamoylmethylcoumarin (ACC). AFC offers the advantage of longer excitation and emission wavelengths, which can reduce background fluorescence from cells and media in biological assays.[3] ACC boasts a significantly higher fluorescence yield than AMC, allowing for more sensitive detection of proteolytic activity and the potential to use lower concentrations of substrate and enzyme.[4]
Below is a comparative summary of this compound and its key alternatives.
| Substrate | Peptide Sequence | Fluorophore | Key Advantages | Key Disadvantages |
| This compound | Val-Pro-Arg | AMC | Well-characterized, widely used, good sensitivity. | Shorter wavelength fluorescence may lead to higher background in some assays. |
| Boc-Val-Pro-Arg-AFC | Val-Pro-Arg | AFC | Longer excitation/emission wavelengths reduce background fluorescence.[3] | May have slightly different kinetic properties compared to the AMC variant. |
| Ac-Nle-Thr-Pro-Lys-ACC | Nle-Thr-Pro-Lys | ACC | ~2.8-fold higher fluorescence yield than AMC, allowing for higher sensitivity. | Different peptide sequence may alter enzyme specificity. |
| Z-Gly-Gly-Arg-AMC | Gly-Gly-Arg | AMC | Commonly used in thrombin generation assays. | May exhibit different specificity and kinetics compared to this compound. |
Quantitative Performance Data
The catalytic efficiency (kcat/Km) is a critical parameter for comparing enzyme substrates. The following table summarizes the kinetic constants for the cleavage of this compound and its AFC counterpart by α-thrombin.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| This compound | 21 | 105 | 5.0 |
| Boc-Val-Pro-Arg-AFC | 21 | 109 | 5.2 |
Note: Kinetic parameters are dependent on specific assay conditions.
HTS Validation Metrics
The reliability of an HTS assay is quantitatively assessed using statistical parameters. The Z'-factor is a widely accepted measure of assay quality, reflecting the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The signal-to-background (S/B) ratio compares the signal of the positive control to the negative control and is another important indicator of assay performance.
Z'-Factor Calculation:
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Experimental Protocols
General Protocol for Protease Assay using this compound
This protocol provides a general guideline and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified protease (e.g., thrombin)
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Black, flat-bottom microplates
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM).
-
Dilute the protease to the desired concentration in assay buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 50 µM).
-
-
Assay Setup:
-
Add a defined volume of assay buffer to all wells.
-
For negative control wells, add the same volume of assay buffer instead of the enzyme solution.
-
For positive control and sample wells, add the diluted enzyme solution.
-
-
Initiate Reaction:
-
Add the substrate working solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from negative control wells) from all other readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the Z'-factor and S/B ratio to validate the assay performance.
-
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the enzymatic reaction, the experimental workflow for HTS validation, and the relevant biological pathway.
References
A Comparative Guide: Boc-Val-Pro-Arg-AMC vs. Chromogenic Substrates for Protease Activity Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of protease activity is a cornerstone of their work. The choice of substrate is a critical determinant of an assay's sensitivity, specificity, and overall reliability. This guide provides an objective comparison between the fluorogenic substrate Boc-Val-Pro-Arg-AMC and traditional chromogenic substrates, supported by experimental data and detailed methodologies to inform your selection process.
At a Glance: Key Differences
| Feature | This compound (Fluorogenic) | Chromogenic Substrates (e.g., p-Nitroanilide based) |
| Principle of Detection | Release of a fluorescent group (AMC) upon enzymatic cleavage, measured by fluorescence intensity. | Release of a colored group (e.g., p-nitroaniline) upon enzymatic cleavage, measured by absorbance. |
| Sensitivity | High (typically in the picomolar to nanomolar range). | Moderate (typically in the nanomolar to micromolar range). |
| Signal Detection | Requires a fluorometer. | Requires a spectrophotometer (absorbance plate reader). |
| Common Enzymes | Trypsin-like serine proteases (e.g., thrombin, trypsin). | Broad range of proteases, with specific peptide sequences for different enzymes. |
Performance Comparison: A Deeper Dive
The fundamental difference between this compound and chromogenic substrates lies in their reporting moiety. This compound is a fluorogenic substrate that, upon cleavage by a protease, liberates 7-amino-4-methylcoumarin (B1665955) (AMC), a highly fluorescent compound. In its intact form, the fluorescence of AMC is quenched. This "turn-on" fluorescence signal provides a highly sensitive detection method.
Chromogenic substrates, on the other hand, consist of a peptide sequence linked to a chromophore, most commonly p-nitroaniline (pNA). Enzymatic cleavage releases pNA, which results in a measurable increase in absorbance at a specific wavelength, typically around 405 nm.[1]
Sensitivity
Fluorogenic substrates like this compound generally offer significantly higher sensitivity compared to their chromogenic counterparts.[] The high quantum yield of fluorescent molecules allows for the detection of much lower concentrations of enzymatic activity. For instance, assays using fluorogenic substrates can often detect protease concentrations in the femtomolar to picomolar range, whereas chromogenic assays are typically sensitive in the picomolar to nanomolar range.[3] This enhanced sensitivity is particularly advantageous when working with low abundance enzymes or when sample volume is limited.
Specificity
The specificity of both substrate types is primarily determined by the amino acid sequence that is recognized by the protease. Boc-Val-Pro-Arg is a sequence readily recognized by trypsin-like serine proteases such as thrombin and trypsin.[4][5]
Chromogenic substrates are available with a wide variety of peptide sequences, allowing for high specificity towards a particular protease. However, cross-reactivity can still occur. For example, the chromogenic substrate S-2222, designed for Factor Xa, is also highly sensitive to trypsin. It is crucial to consider the potential for off-target cleavage by other proteases present in the sample.
Quantitative Data Summary
The following tables provide a summary of key kinetic parameters for this compound and several common chromogenic substrates for thrombin and trypsin. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters for Thrombin Substrates
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Fluorogenic | 21 | 105 | 5.0 x 10⁶ |
| S-2238 | Chromogenic | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ |
| Chromozym-TH | Chromogenic | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ |
| Spectrozyme-TH | Chromogenic | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ |
| β-Ala-Gly-Arg-pNA | Chromogenic | 1950 | 1.91 | 9.8 x 10² |
Table 2: Kinetic Parameters for Trypsin Substrates
| Substrate | Type | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Fluorogenic | Data not readily available | Data not readily available | Data not readily available |
| Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) | Chromogenic | Varies with conditions | Varies with conditions | Varies with conditions |
| Z-Lys-pNA | Chromogenic | 0.394 | 0.182 | 463 |
| S-2222 | Chromogenic | 0.3 | 100 | 3.3 x 10⁵ |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of these assays, the following diagrams illustrate the enzymatic reaction and a general experimental workflow.
Experimental Protocols
Below are detailed methodologies for performing protease activity assays using both this compound and a generic chromogenic substrate. These protocols are intended as a starting point and may require optimization for specific enzymes and experimental conditions.
Fluorogenic Assay using this compound
Materials:
-
This compound substrate
-
Protease of interest (e.g., Thrombin, Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% BSA)
-
96-well black microplate
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Protocol:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
-
Prepare working solutions:
-
Dilute the enzyme to the desired concentration in pre-warmed assay buffer.
-
Dilute the this compound stock solution in pre-warmed assay buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration is 50 µM.
-
-
Assay Procedure:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate. Include a "no enzyme" control with 50 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
Immediately place the plate in the fluorometer.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Chromogenic Assay using a p-Nitroanilide (pNA) Substrate
Materials:
-
Chromogenic substrate (e.g., S-2238 for thrombin, BAPNA for trypsin)
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3)
-
96-well clear microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
Protocol:
-
Prepare a stock solution of the chromogenic substrate: Dissolve the substrate in sterile, deionized water or an appropriate solvent as recommended by the manufacturer to a stock concentration (e.g., 1-5 mM).
-
Prepare working solutions:
-
Dilute the enzyme to the desired concentration in pre-warmed assay buffer.
-
Dilute the chromogenic substrate stock solution in pre-warmed assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
-
Assay Procedure:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate. Include a "no enzyme" control with 50 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm kinetically over a set period (e.g., 15-30 minutes) with readings taken every 1-2 minutes.
-
For an endpoint assay, incubate for a fixed time and then stop the reaction with a suitable stop solution (e.g., acetic acid) before reading the final absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from the "no enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of pNA released can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is ~10,000 M⁻¹cm⁻¹).
-
Conclusion
Both this compound and chromogenic substrates are valuable tools for the measurement of protease activity. The choice between them depends largely on the specific requirements of the assay. For applications demanding the highest sensitivity and real-time monitoring of low-level enzyme activity, the fluorogenic substrate this compound is the superior choice. For routine assays where high sensitivity is not the primary concern and a simpler spectrophotometric setup is preferred, chromogenic substrates offer a reliable and cost-effective alternative. Researchers should carefully consider the kinetic properties of the substrate with their enzyme of interest and potential cross-reactivity to ensure the generation of accurate and reproducible data.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
